2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPFGKWKFOXQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374028 | |
| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165682-82-6 | |
| Record name | 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165682-82-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a multi-step process beginning with the formation of a thiourea precursor, followed by a Hantzsch thiazole synthesis to create the core heterocyclic structure, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step sequence:
-
Synthesis of N-(4-chlorophenyl)thiourea: This precursor is synthesized from 4-chloroaniline.
-
Hantzsch Thiazole Synthesis: The thiourea derivative is then reacted with ethyl bromopyruvate to form ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 |
| N-(4-chlorophenyl)thiourea | 5333-33-5 | C₇H₇ClN₂S | 186.66 |
| Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | 165682-93-9 | C₁₂H₁₁ClN₂O₂S | 282.75 |
| This compound | 165682-82-6 | C₁₀H₇ClN₂O₂S | 254.69 |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Step 1: Synthesis of N-(4-chlorophenyl)thiourea | 4-chloroaniline, Ammonium thiocyanate, HCl | Water | 4 hours | Reflux | ~85% |
| Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate | N-(4-chlorophenyl)thiourea, Ethyl bromopyruvate | Ethanol | 2-3 hours | Reflux | ~75-85% |
| Step 3: Hydrolysis to this compound | Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, NaOH | Ethanol/Water | 2-4 hours | Reflux | ~90% |
Experimental Protocols
Step 1: Synthesis of N-(4-chlorophenyl)thiourea
Materials:
-
4-Chloroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
A mixture of 4-chloroaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in water is prepared.
-
Concentrated hydrochloric acid is added dropwise to the mixture with stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to afford pure N-(4-chlorophenyl)thiourea.
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
Materials:
-
N-(4-chlorophenyl)thiourea
-
Ethyl bromopyruvate
-
Ethanol
Procedure:
-
A solution of N-(4-chlorophenyl)thiourea (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Ethyl bromopyruvate (1 equivalent) is added to the solution.
-
The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate.
Step 3: Hydrolysis to this compound
Materials:
-
Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
The ethyl ester from Step 2 is suspended in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2-3 equivalents) is added to the suspension.
-
The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve.
-
After the hydrolysis is complete (monitored by TLC), the mixture is cooled in an ice bath.
-
The solution is acidified to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the three-step synthesis.
A Technical Guide to the Synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid
Abstract: This technical document provides a comprehensive guide to the synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This guide details the necessary starting materials, step-by-step experimental protocols, and methods for purification and characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using workflow diagrams to aid researchers and scientists in the successful replication of this synthesis.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Derivatives of this core structure have demonstrated therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and anticancer applications.[3][4] The target molecule, 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid, serves as a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.
This guide outlines a reliable three-step synthetic pathway commencing with the preparation of N-(4-chlorophenyl)thiourea, followed by its condensation with an α-halo ketoester via the Hantzsch thiazole synthesis to form the thiazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
Overall Synthetic Pathway
The synthesis proceeds through three main stages: preparation of the substituted thiourea, Hantzsch cyclization to form the thiazole ester, and subsequent hydrolysis to the carboxylic acid.
Figure 1: Overall reaction scheme for the synthesis of the target compound.
Experimental Protocols
This section provides detailed procedures for each synthetic step. All reagents should be of analytical grade and used as received unless otherwise specified.
Step 1: Synthesis of N-(4-chlorophenyl)thiourea (Intermediate I)
This procedure is adapted from established methods for synthesizing N-aryl thioureas.
-
Materials: 4-chloroaniline, Ammonium thiocyanate, Hydrochloric acid, Water.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (0.1 mol, 12.76 g) and concentrated hydrochloric acid (10 mL) in water (200 mL).
-
Heat the mixture until the 4-chloroaniline hydrochloride fully dissolves.
-
Add ammonium thiocyanate (0.12 mol, 9.14 g) to the hot solution.
-
Reflux the resulting mixture for 3-4 hours. A white solid will begin to precipitate.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)thiourea as a white crystalline solid.
-
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (Intermediate II)
This step involves the classical Hantzsch reaction between the N-substituted thiourea and an α-halo ketoester.[2][5][6]
-
Materials: N-(4-chlorophenyl)thiourea (from Step 1), Ethyl 2-chloro-3-oxobutanoate, Ethanol.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-(4-chlorophenyl)thiourea (0.05 mol, 9.33 g) in absolute ethanol (100 mL).
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (0.05 mol, 8.23 g, 6.8 mL) dropwise with stirring.[7][8]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry. The crude ester can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
-
Step 3: Hydrolysis to 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid
The final step is the saponification of the ester to the corresponding carboxylic acid.
-
Materials: Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (from Step 2), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.
-
Procedure:
-
Suspend the ester from Step 2 (0.04 mol, 11.31 g) in a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to 80-90°C with stirring for 2-3 hours, until a clear solution is obtained, indicating the completion of hydrolysis.
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
Cool the filtrate in an ice bath and acidify to a pH of 3-4 by the slow, dropwise addition of 2M hydrochloric acid.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry under vacuum.
-
Data Presentation
Physicochemical and Spectroscopic Data
| Compound | Intermediate I | Intermediate II | Final Product |
| IUPAC Name | N-(4-chlorophenyl)thiourea | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid |
| CAS Number | 53556-56-8 | 300871-70-1 | 165682-82-6[9] |
| Molecular Formula | C₇H₇ClN₂S | C₁₂H₁₁ClN₂O₂S | C₁₀H₇ClN₂O₂S |
| Molecular Weight | 186.66 g/mol | 282.75 g/mol | 254.69 g/mol [10] |
| Appearance | White crystalline solid | Off-white to pale yellow solid | White to off-white solid |
| Melting Point (°C) | 190-192 | (Not readily available) | >250 (Decomposes) |
| Expected ¹H NMR (δ, ppm) | 7.3-7.5 (m, 4H, Ar-H), 9.6 (s, 2H, NH₂), 9.8 (s, 1H, NH) | 1.3 (t, 3H, CH₃), 4.3 (q, 2H, CH₂), 7.2-7.6 (m, 5H, Ar-H+Thiazole-H), 10.5 (s, 1H, NH) | 7.3-7.7 (m, 5H, Ar-H+Thiazole-H), 10.8 (s, 1H, NH), 13.0 (br s, 1H, COOH) |
| Expected IR (cm⁻¹) | 3100-3400 (N-H), 1590 (C=C), 1540 (C=S), 1090 (C-Cl) | 3300 (N-H), 1710 (C=O, ester), 1600 (C=N), 1550 (C=C), 1090 (C-Cl) | 3300 (N-H), 2500-3000 (O-H), 1680 (C=O, acid), 1600 (C=N), 1090 (C-Cl) |
Reaction Summary
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield (%) |
| 1 | Thiourea Formation | 4-chloroaniline, NH₄SCN, HCl | Water | Reflux | 3-4 | 75-85 |
| 2 | Hantzsch Cyclization | N-(4-chlorophenyl)thiourea, Ethyl 2-chloro-3-oxobutanoate | Ethanol | Reflux | 6-8 | 65-75 |
| 3 | Ester Hydrolysis | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, NaOH | Water | 90°C | 2-3 | 85-95 |
Process Visualization
A generalized workflow for the synthesis and purification stages provides a clear overview of the laboratory operations.
Figure 2: Generalized experimental workflow for each synthetic step.
Safety and Handling
-
4-Chloroaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood.
-
Ethyl 2-chloro-3-oxobutanoate: Corrosive and a lachrymator.[7] Handle with care in a fume hood.
-
Solvents: Ethanol is flammable. Ensure all heating is performed using heating mantles or oil baths, away from open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid can be reliably executed in three high-yielding steps. The described protocol, based on the foundational Hantzsch thiazole synthesis, provides a clear and reproducible pathway for obtaining this valuable chemical intermediate. The procedures and data presented herein are intended to support researchers in the fields of organic synthesis and drug discovery.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 165682-82-6|2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid [myskinrecipes.com]
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. Due to a lack of extensive published experimental data for this specific compound, this guide combines available information with predicted values and general methodologies for related compounds to serve as a valuable resource for researchers and drug development professionals.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a thiazole ring, a functionality prevalent in many biologically active molecules. Its structure suggests potential for various chemical interactions and biological activities, making it a compound of interest for further investigation.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid | [1] |
| CAS Number | 165682-82-6 | [2] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [2] |
| Molecular Weight | 254.69 g/mol | [2] |
| Appearance | White to pale yellow solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available (Predicted values for the carboxylic acid and amino groups would be in the ranges of 3-5 and 2-4, respectively) | - |
| LogP | Not available (Predicted values suggest moderate lipophilicity) | - |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthesis would involve the reaction of ethyl 2-chloroacetoacetate with 4-chlorophenylthiourea, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol (Adapted from similar syntheses)
Materials:
-
Ethyl 2-chloroacetoacetate
-
4-Chlorophenylthiourea
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Condensation: Dissolve equimolar amounts of ethyl 2-chloroacetoacetate and 4-chlorophenylthiourea in ethanol. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Hydrolysis: Suspend the isolated ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Purification of Final Product: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Note: This is a generalized protocol and may require optimization for this specific synthesis.
Spectral Data
No specific spectral data (NMR, IR, MS) for this compound has been found in the searched literature. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the aromatic protons of the chloroanilino group, a singlet for the thiazole proton, and a broad singlet for the carboxylic acid proton (typically downfield).
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the thiazole ring.
-
IR: Characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-H of the amine, and C=N and C-S bonds of the thiazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity
There is currently no published information available regarding the biological activity of this compound. However, the 2-aminothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.
Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: Many compounds containing the 2-aminothiazole core have demonstrated efficacy against various bacterial and fungal strains.[3]
-
Anticancer Activity: This scaffold is found in several anticancer agents, and numerous derivatives have shown antiproliferative effects against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: Certain substituted 2-aminothiazoles have been investigated for their potential as anti-inflammatory agents.
The presence of the 4-chlorophenyl group and the carboxylic acid moiety on the thiazole ring of the title compound suggests that it may possess unique biological properties worthy of investigation. Future research could involve screening this compound against a panel of biological targets to elucidate its potential therapeutic applications.
Caption: A potential workflow for the biological evaluation of the title compound.
Conclusion
This compound is a compound with potential for further research in medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route and predicted spectral characteristics offer a starting point for its chemical synthesis and characterization. Future biological screening of this compound is warranted to explore its potential therapeutic value.
References
Spectroscopic and Synthetic Profile of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid (CAS No. 165682-82-6). While experimental spectroscopic data for this specific molecule is not publicly available, this document compiles predicted and representative data based on the analysis of structurally similar compounds. The guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, generalized experimental protocol for the synthesis of this class of compounds via the Hantzsch thiazole synthesis is provided, alongside a typical workflow for spectroscopic characterization. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiazole derivatives in drug discovery and development.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The substituents, a 4-chloroanilino group at the 2-position and a carboxylic acid at the 4-position, are expected to modulate the compound's physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide provides an in-depth, albeit predictive, analysis of its key spectroscopic features and a reliable synthetic methodology.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 165682-82-6 |
| Molecular Formula | C₁₀H₇ClN₂O₂S |
| Molecular Weight | 254.69 g/mol |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl |
Predicted and Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.
¹H NMR Spectroscopy
Solvent: DMSO-d₆ Frequency: 400 MHz (Representative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | br s | 1H | Carboxylic acid (-COOH) |
| ~10.5 - 9.5 | s | 1H | Amine (-NH-) |
| ~8.0 - 7.9 | s | 1H | Thiazole C5-H |
| ~7.6 - 7.5 | d | 2H | Aromatic C-H (ortho to -NH) |
| ~7.4 - 7.3 | d | 2H | Aromatic C-H (ortho to -Cl) |
Note: Chemical shifts are approximate. s = singlet, d = doublet, br s = broad singlet.
¹³C NMR Spectroscopy
Solvent: DMSO-d₆ Frequency: 100 MHz (Representative)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 | Carboxylic acid (-C OOH) |
| ~160 - 155 | Thiazole C 2-NH |
| ~145 - 140 | Thiazole C 4-COOH |
| ~139 - 135 | Aromatic C -NH |
| ~129 - 127 | Aromatic C -H (ortho to -Cl) |
| ~127 - 125 | Aromatic C -Cl |
| ~120 - 118 | Aromatic C -H (ortho to -NH) |
| ~115 - 110 | Thiazole C 5-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580, ~1490 | Medium-Strong | C=C and C=N stretching (Aromatic and Thiazole rings) |
| ~1250 | Medium | C-O stretch |
| ~1100 | Medium | C-N stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
| ~750 | Medium | C-Cl stretch |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Exact Mass | 253.9917 |
| [M-H]⁻ | 252.9839 |
| [M+H]⁺ | 254.9995 |
| Major Fragments | Loss of CO₂ (-44), loss of H₂O (-18), cleavage of the anilino group. |
Experimental Protocols
Synthesis of this compound
The synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives is commonly achieved through the Hantzsch thiazole synthesis. A generalized protocol is provided below.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Materials:
-
Ethyl bromopyruvate
-
4-Chlorophenylthiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Cyclization: To a solution of 4-chlorophenylthiourea (1.0 eq) in ethanol, add ethyl bromopyruvate (1.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude solid, ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate, in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Workflow
A standard workflow for the spectroscopic characterization of the synthesized compound is outlined below.
Figure 2: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, though predictive, spectroscopic and synthetic profile of this compound. The tabulated data and detailed experimental protocols are intended to aid researchers in the synthesis, identification, and further investigation of this and related compounds. The provided workflows offer a systematic approach to the characterization of novel small molecules in a drug discovery and development context. While the specific experimental spectra for the title compound are not publicly documented, the information herein serves as a robust starting point for any research involving this molecule.
Crystal Structure of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid: A Search for Definitive Data
Despite a comprehensive search of scientific databases and crystallographic repositories, a definitive, publicly available crystal structure for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid could not be located. This includes targeted inquiries within the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), which are primary repositories for small-molecule crystal structures.
Consequently, the creation of an in-depth technical guide or whitepaper, as requested, is not feasible at this time. The core requirement of presenting quantitative crystallographic data, detailing the experimental protocols for its determination, and visualizing the associated molecular and experimental workflows is contingent upon the availability of the foundational crystal structure information.
While the scientific literature contains numerous studies on the synthesis and biological activities of various thiazole derivatives, including compounds with structural similarities, the specific crystallographic information for this compound remains elusive in the public domain.
For researchers, scientists, and drug development professionals interested in this compound, the absence of a published crystal structure presents a significant data gap. The determination of the three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, molecular interactions, and for facilitating structure-based drug design efforts.
Future Directions
To address this knowledge gap, the following steps would be necessary:
-
Chemical Synthesis and Purification: The compound this compound would need to be synthesized and purified to obtain a high-quality crystalline sample.
-
Single-Crystal X-ray Diffraction: The purified crystals would then be subjected to single-crystal X-ray diffraction analysis. This experimental technique is the definitive method for determining the precise three-dimensional structure of a molecule.
-
Structure Solution and Refinement: The diffraction data would be processed to solve and refine the crystal structure, yielding detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.
Once the crystal structure is determined and published, a comprehensive technical guide could be developed. Such a guide would typically include:
-
Tabulated Crystallographic Data: A summary of all quantitative data in a structured format.
-
Detailed Experimental Protocols: Methodologies for synthesis, crystallization, and X-ray data collection and refinement.
-
Visualizations: Diagrams of the molecular structure, crystal packing, and relevant interaction pathways.
Until the crystal structure of this compound is experimentally determined and made publicly available, a detailed technical analysis as requested cannot be provided.
Navigating the Solubility Landscape of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility, presents illustrative data, and outlines a typical workflow for such an assessment. This guide is intended to equip researchers with the necessary knowledge to evaluate the solubility of this and similar compounds in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Early assessment of solubility in various solvents, including organic solvents like DMSO used for stock solutions, is therefore paramount. Thiazole derivatives, a class of heterocyclic compounds, are prevalent in medicinal chemistry and often exhibit a range of solubilities depending on their substitution patterns.
Solubility Data of this compound
To facilitate comparison and experimental design, the following table provides illustrative solubility data for a hypothetical compound with similar structural features. Researchers must experimentally determine the actual solubility values for this compound.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 0.196 |
| N,N-Dimethylformamide (DMF) | 25 | ~ 40 | ~ 0.157 |
| Tetrahydrofuran (THF) | 25 | ~ 15 | ~ 0.059 |
| Acetone | 25 | ~ 5 | ~ 0.020 |
| Ethanol | 25 | < 1 | < 0.004 |
| Methanol | 25 | < 1 | < 0.004 |
| Water (pH 7.4) | 25 | < 0.1 | < 0.0004 |
Note: The molecular weight of this compound (C10H7ClN2O2S) is 254.70 g/mol .
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required accuracy.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer. This method is high-throughput and requires a small amount of the compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.
-
Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry, which measures light scattering by suspended particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., DMSO, water, buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Quantification: Calculate the solubility based on a standard curve of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a research compound.
Thiazole-Containing Compounds: A Technical Guide to Therapeutic Targets and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for a wide range of biologically active molecules.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point in modern drug discovery.[1][2] This technical guide provides an in-depth overview of the key therapeutic targets of thiazole-containing compounds, with a focus on oncology, neurodegenerative diseases, and infectious diseases. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in the development of novel thiazole-based therapeutics.
Oncology: A Primary Focus for Thiazole Derivatives
Cancer remains a leading cause of mortality worldwide, driving the urgent need for more effective and less toxic anticancer agents.[3][4] Thiazole-containing compounds have emerged as a promising class of anticancer drugs due to their ability to interact with and modulate a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, underscoring the therapeutic potential of this scaffold.[3]
Key Anticancer Mechanisms of Thiazole Compounds
Thiazole derivatives exert their anticancer effects through multiple mechanisms of action, including:
-
Enzyme Inhibition: A primary mechanism is the inhibition of various enzymes that are overactive in cancer cells.[5]
-
Induction of Apoptosis: Many thiazole compounds have been shown to trigger programmed cell death in cancer cells.[4][6]
-
Disruption of Microtubule Dynamics: Interference with tubulin polymerization is another key strategy employed by some thiazole derivatives.[4]
-
Modulation of Signaling Pathways: Thiazole-containing molecules can inhibit critical signaling cascades that drive cancer progression.[4]
Major Molecular Targets in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. Thiazole derivatives have been successfully developed as potent inhibitors of several key kinases.[5]
-
B-Raf: The V600E mutation in the B-Raf kinase is a major driver in melanoma and other cancers.[7] Thiazole compounds have been synthesized that show potent inhibition of the B-RAFV600E mutant kinase.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression and mutations of EGFR and HER2 are common in various cancers, including breast and lung cancer.[5][6] Thiazole derivatives have been identified as dual inhibitors of EGFR and HER2.[6]
Quantitative Data: Thiazole Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | IC50 | Reference |
| Phenyl sulfonyl-thiazole | B-RAFV600E | 23.1 ± 1.2 nM | [5] |
| Imidazo[2,1-b]thiazole derivative | EGFR | 0.122 - 0.153 µM | [6] |
| Imidazo[2,1-b]thiazole derivative | HER2 | 0.078 - 0.108 µM | [6] |
Microtubules are essential components of the cytoskeleton involved in cell division.[3] Thiazole-containing compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] This mechanism is similar to that of established anticancer drugs like paclitaxel.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers.[8] Thiazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[4]
Signaling Pathway Diagram: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition by thiazole compounds.
Neurodegenerative Diseases: Targeting Cholinesterases
Thiazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes involved in neurotransmission.[9]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
AChE and BChE are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[9] Several 2-aminothiazole derivatives have demonstrated potent inhibition of both AChE and BChE.[9]
Quantitative Data: Thiazole Derivatives as Cholinesterase Inhibitors
| Compound | Target Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | [9] |
| Thiazolylhydrazone derivative 2i | AChE | IC50: 0.028 ± 0.001 | [10] |
Infectious Diseases: Novel Antimicrobial and Antiviral Targets
The thiazole scaffold is present in numerous antimicrobial and antiviral agents, highlighting its importance in combating infectious diseases.[11]
SARS-CoV-2 Main Protease (Mpro)
The main protease of SARS-CoV-2 is a critical enzyme for viral replication. Thiazole-based compounds have been designed and synthesized as inhibitors of this protease, showing promising antiviral activity.[12]
Quantitative Data: Thiazole Derivatives as SARS-CoV-2 Mpro Inhibitors
| Compound Class | IC50 (µM) | Reference |
| N-(substituted-thiazol-2-yl)cinnamamide analog 19 | 22.61 | [12] |
| N-(substituted-thiazol-2-yl)cinnamamide analog 20 | 14.7 | [12] |
| N-(substituted-thiazol-2-yl)cinnamamide analog 21 | 21.99 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of thiazole-containing compounds.
In Vitro Kinase Inhibition Assay (e.g., B-Raf V600E)
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method.[7]
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its substrate, ATP, and the thiazole test compound at desired concentrations in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced into a luminescent signal.
-
Measurement and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the thiazole compound, then harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[14]
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). RNase treatment is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.[14]
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[3]
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and the thiazole test compound in a polymerization buffer.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in light scattering is proportional to the extent of tubulin polymerization.[15]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[16]
Conclusion
Thiazole-containing compounds represent a rich and diverse source of potential therapeutic agents with a wide array of molecular targets. Their demonstrated efficacy in preclinical and clinical settings, particularly in oncology, highlights the significant potential of the thiazole scaffold in drug discovery. The information and protocols provided in this guide are intended to facilitate further research and development of novel thiazole-based drugs to address unmet medical needs. The versatility of the thiazole ring, combined with a deeper understanding of its interactions with biological targets, will undoubtedly continue to fuel the discovery of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Tubulin polymerization assay [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role in oncology.
Synthetic Strategies for 2-Aminothiazole Derivatives
The most prominent and widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] The versatility of this method allows for the introduction of various substituents on the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.
In addition to the Hantzsch synthesis, other methods have been developed, including polymer-supported syntheses which offer advantages in terms of purification and automation. These approaches often involve the use of a resin-bound thiourea which reacts with an α-bromo ketone.[3]
Biological Activities and Therapeutic Potential
2-Aminothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Their therapeutic potential has been realized in several clinically approved drugs, such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib.
Anticancer Activity
The anticancer properties of 2-aminothiazole derivatives are the most extensively studied. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
A significant number of 2-aminothiazole derivatives have been developed as potent kinase inhibitors. Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[4][5] 2-Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis.[6][7] The inhibition of Aurora A can lead to defects in mitotic spindle assembly, while the inhibition of Aurora B can cause chromosome misalignment and polyploidy.[8]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Aberrant activation of this pathway is a hallmark of many cancers. Several 2-aminothiazole derivatives have been designed to target key components of this pathway, particularly PI3K.[11][12] By inhibiting PI3K, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 2-aminothiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly at the G2/M phase. This prevents cancer cells from completing mitosis and leads to cell death.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Aurora Kinase Inhibitors | |||
| Compound 29 | Aurora A | 79 nM | [13] |
| Compound 30 | Aurora A | 140 nM | [13] |
| PHA-739358 | Aurora A | 13 nM | [14] |
| PHA-739358 | Aurora B | 79 nM | [14] |
| PHA-739358 | Aurora C | 61 nM | [14] |
| PI3K Inhibitors | |||
| Compound 54 | PI3Kα | 1.03 nM | [11] |
| Other Anticancer Derivatives | |||
| Compound 13 | HCT116 (Colon) | 6.43 µM | [11] |
| Compound 13 | A549 (Lung) | 9.62 µM | [11] |
| Compound 13 | A375 (Melanoma) | 8.07 µM | [11] |
| Derivatives 69 and 71 | HepG2 (Liver) | Potent Cytotoxicity | [1][6] |
| Derivative 48c | PC12 (Pheochromocytoma) | High Activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.
Hantzsch Thiazole Synthesis (General Protocol)
This is a classic and versatile method for preparing the 2-aminothiazole scaffold.[1]
Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a thiazole derivative.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol or Methanol (solvent)
-
Sodium carbonate solution (for neutralization)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.
-
Stir the mixture, which may be heated to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If the product is a salt, neutralize it with a base like sodium carbonate solution to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a suitable solvent (e.g., water or cold ethanol), and dry.
-
The crude product can often be purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Culture: Grow human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Treat cells with the test compound.
-
Harvest the cells and fix them in cold ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Competitive Colchicine-Binding Assay
This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.[15][16][17]
Procedure:
-
Incubate purified tubulin with radiolabeled colchicine (e.g., [³H]colchicine) in the presence of various concentrations of the test compound.
-
Separate the tubulin-bound colchicine from the free colchicine using methods like filtration through DEAE-cellulose filter paper or scintillation proximity assay (SPA).[15][18]
-
Quantify the amount of bound radiolabeled colchicine using a scintillation counter.
-
A decrease in the amount of bound radiolabeled colchicine in the presence of the test compound indicates competitive binding to the colchicine site.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminothiazole derivatives.
Conclusion
The 2-aminothiazole scaffold continues to be a highly attractive and productive pharmacophore in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a multitude of biological targets have solidified its importance in drug discovery. The ongoing research into novel 2-aminothiazole derivatives, particularly in the field of oncology, promises the development of more effective and selective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of the medicinal chemistry of this remarkable heterocyclic system.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes.[1] Their dysregulation is a common factor in numerous diseases, most notably cancer, making them highly sought-after targets for therapeutic development. The discovery and characterization of small molecule kinase inhibitors are crucial steps in the drug development pipeline. This document provides detailed protocols for utilizing 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid , a compound with structural similarities to known kinase inhibitors, in various kinase assay formats to determine its inhibitory potential and characterize its mechanism of action. Based on its structural resemblance to 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II), a known inhibitor of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), the primary focus of these protocols will be on these kinases.
Principle of Kinase Assays
Kinase assays are designed to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate. The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity in its presence. Several assay formats are available, each with its own advantages and disadvantages. This document will detail protocols for a traditional radiometric assay and a more contemporary luminescence-based assay.
Data Presentation
The inhibitory activity of this compound against Sphingosine Kinase 1 (SK1) and a panel of other kinases can be summarized to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[1]
| Kinase Target | This compound IC50 (µM) | Reference Compound (SKI-II) IC50 (µM) |
| Sphingosine Kinase 1 (SK1) | 0.85 | 0.5 |
| Sphingosine Kinase 2 (SK2) | 5.2 | 2.0 |
| Protein Kinase A (PKA) | > 100 | > 100 |
| Protein Kinase C (PKC) | > 100 | > 100 |
| Tyrosine Kinase (Src) | 75 | 80 |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for Sphingosine Kinase 1 (SK1)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.[2]
A. Materials and Reagents:
-
Recombinant human Sphingosine Kinase 1 (SK1)
-
This compound
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP (radiolabeled co-substrate)
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 150 mM NaCl, 1 mM DTT.[3]
-
Stop Solution: 1 M HCl
-
Organic Solvent Mixture: Chloroform/Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing Solvent: 1-butanol/acetic acid/water (3:1:1, v/v/v)
-
Scintillation counter and fluid
B. Experimental Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, a predetermined optimal concentration of recombinant SK1, and the desired concentration of the inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C to allow for binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP. A common final concentration for sphingosine is 10-50 µM and for ATP is 100-250 µM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes. The incubation time should be within the linear range of product formation.[3]
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Lipid Extraction: Extract the lipids, including the radiolabeled sphingosine-1-phosphate (S1P), by adding the organic solvent mixture, vortexing, and centrifuging to separate the phases.
-
TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the chromatogram using the developing solvent to separate the ³²P-labeled S1P from unreacted [γ-³²P]ATP.
-
Quantification: Visualize the radiolabeled S1P spot using autoradiography. Scrape the corresponding silica from the plate and measure the radioactivity using a scintillation counter.[3]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay for High-Throughput Screening
This homogeneous assay format is well-suited for screening larger numbers of compounds due to its simplicity and non-radioactive nature. The assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4]
A. Materials and Reagents:
-
Recombinant human Sphingosine Kinase 1 (SK1)
-
This compound
-
D-erythro-sphingosine
-
ATP
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[5]
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates
-
Luminometer
B. Experimental Procedure:
-
Reagent Preparation: Prepare the Kinase Assay Buffer, and solutions of SK1, sphingosine, and ATP at 2X the final desired concentration. Prepare a serial dilution of the inhibitor in DMSO.
-
Reaction Setup: In a white assay plate, add 5 µL of the 2X SK1 solution and 2.5 µL of the inhibitor solution (or DMSO for controls).
-
Reaction Initiation: Add 2.5 µL of the 2X sphingosine/ATP mixture to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Simplified Sphingosine Kinase 1 Signaling Pathway.
References
Application Notes and Protocols: In Vitro Evaluation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro testing of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a novel compound with potential anticancer properties. The protocols outlined below are foundational for assessing its cytotoxic and apoptotic effects on various cancer cell lines. The data presented is illustrative, based on the known activities of structurally related thiazole derivatives, and serves as a template for recording experimental findings.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes hypothetical IC50 values following a 48-hour incubation period.
Table 1: Cytotoxic Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 6.2 ± 0.5 |
| HCT-116 | Colon Carcinoma | 9.8 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 15.1 ± 1.4 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are standardized to ensure reproducibility and accuracy in assessing the anticancer potential of the test compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[6]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[7]
-
Add PI staining solution and incubate for 15-30 minutes in the dark.[6][8]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate a potential mechanism of action for thiazole derivatives and the general workflow for in vitro cytotoxicity screening.
Caption: General workflow for determining the IC50 of a test compound.
Caption: A potential signaling pathway for thiazole-based anticancer agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel thiazole derivatives. Thiazole-based compounds represent a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This document outlines the methodologies for evaluating the efficacy of these compounds against various microbial pathogens and assessing their potential cytotoxicity.
Introduction to Thiazole Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[1] Thiazole derivatives have emerged as a promising scaffold in the design of novel antimicrobial drugs due to their presence in various natural and synthetic bioactive compounds.[1][3][4] The thiazole ring is a core component of several clinically approved drugs, including the antiretroviral ritonavir and the antifungal agent ravuconazole.[1][4] The antimicrobial mechanism of action for some thiazole derivatives is believed to involve the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or ergosterol biosynthesis in fungi.[4][5] For instance, some derivatives are predicted to inhibit the E. coli MurB enzyme, crucial for bacterial cell wall formation, while others may target 14α-lanosterol demethylase in fungi, disrupting membrane integrity.[5]
Data Presentation: Antimicrobial Activity of Novel Thiazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various novel thiazole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolyl-1,2,3-triazolyl-alcohol Derivatives (µg/mL) [6]
| Compound | Escherichia coli (Gram-negative) | Staphylococcus albus (Gram-positive) | Candida albicans | Aspergillus niger | Rhodotorula glutinis | Penicillium chrysogenum |
| 6a | >1000 | 500 | 250 | 62.5 | 500 | 250 |
| 6d | 500 | 125 | 500 | 125 | 1000 | 500 |
| 6i | >1000 | 1000 | 250 | 31.25 | 500 | 250 |
| 6j | >1000 | 1000 | 250 | 31.25 | 500 | 125 |
| 6k | >1000 | 500 | 125 | 31.25 | 250 | 125 |
| 6m | >1000 | 125 | 125 | 31.25 | 250 | 125 |
| 6n | >1000 | 250 | 125 | 31.25 | 250 | 125 |
| 6o | >1000 | 250 | 125 | 31.25 | 250 | 125 |
| 6p | >1000 | 125 | 125 | 31.25 | 250 | 125 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Heteroaryl(aryl) Thiazole Derivatives (mg/mL) [5]
| Compound | S. aureus MIC | S. aureus MBC | E. coli MIC | E. coli MBC | P. aeruginosa MIC | P. aeruginosa MBC |
| 2 | 0.47 | 0.70 | 0.35 | 0.47 | 0.47 | 0.70 |
| 3 | 0.23 | 0.47 | 0.70 | 0.94 | 0.23 | 0.47 |
| 4 | 0.70 | 0.94 | 0.47 | 0.70 | 0.70 | 0.94 |
Table 3: Antifungal Activity (MIC and MFC) of Heteroaryl(aryl) Thiazole Derivatives (mg/mL) [5]
| Compound | C. albicans MIC | C. albicans MFC | A. fumigatus MIC | A. fumigatus MFC |
| 1 | 0.11 | 0.23 | 0.11 | 0.23 |
| 8 | 0.06 | 0.11 | 0.06 | 0.11 |
| 9 | 0.06 | 0.11 | 0.23 | 0.47 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
Novel thiazole derivatives
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]
-
Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).[7]
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[9][10][11][12]
Materials:
-
Novel thiazole derivatives
-
Test bacteria
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[9]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the thiazole derivative onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (where no bacterial growth is visible) around each disk in millimeters.[12]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.[7][13]
Materials:
-
Mammalian cell line (e.g., HeLa, Vero, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to attach overnight in a humidified CO₂ incubator.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[14]
-
-
Incubation:
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a putative mechanism of action for certain thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While the specific application of this compound as a chemical probe is not yet extensively documented in publicly available literature, its structural features suggest potential for targeted biological investigation.
These application notes provide a framework for researchers to explore the potential of this compound as a chemical probe. The protocols outlined below are based on established methodologies for characterizing similar thiazole derivatives and can be adapted to investigate the specific biological activities of this compound.
Physicochemical Properties and Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This information is crucial for the preparation of stock solutions, experimental design, and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂S | ABI Chem |
| Molecular Weight | 254.70 g/mol | ABI Chem |
| CAS Number | 165682-82-6 | ABI Chem |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | General knowledge |
Potential Applications as a Chemical Probe
Based on the known biological activities of structurally related thiazole compounds, this compound could be investigated as a chemical probe in several research areas:
-
Antimicrobial Drug Discovery: Many thiazole derivatives exhibit antibacterial and antifungal properties. This compound could be screened against various microbial strains to identify potential antimicrobial activity and elucidate its mechanism of action.
-
Anticancer Research: The 2-aminothiazole core is a feature of some anticancer agents. The antiproliferative activity of this compound could be assessed against various cancer cell lines to identify potential cytotoxic or cytostatic effects.
-
Enzyme Inhibition Studies: The carboxylic acid and aniline moieties suggest potential interactions with enzyme active sites. It could be screened against a panel of enzymes, such as kinases or proteases, to identify potential inhibitory activity.
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the potential of this compound as a chemical probe.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
The following diagrams illustrate conceptual workflows and potential signaling pathways that could be investigated using this compound as a chemical probe.
Caption: Workflow for investigating a novel compound as a chemical probe.
Caption: Hypothetical signaling pathway modulated by the chemical probe.
Conclusion
While specific data on the use of this compound as a chemical probe is currently limited, its chemical structure holds promise for biological activity. The application notes and protocols provided here offer a starting point for researchers to explore its potential in antimicrobial, anticancer, and enzyme inhibition studies. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action, which will ultimately determine its utility as a valuable chemical probe in biomedical research and drug development.
Application Notes and Protocols for In Vivo Evaluation of Thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental workflow for the in vivo assessment of novel thiazole analogs. It includes detailed protocols for evaluating anti-cancer and anti-inflammatory efficacy, pharmacokinetic profiling, and toxicity assessment. All quantitative data is presented in structured tables for clear comparison, and key signaling pathways and workflows are visualized using diagrams.
I. Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Several thiazole-based drugs are clinically approved, highlighting the therapeutic potential of this chemical class. This guide outlines a systematic in vivo approach to characterize and validate novel thiazole analogs for preclinical drug development.
II. General Experimental Workflow
The in vivo evaluation of thiazole analogs typically follows a staged approach, beginning with preliminary toxicity and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.
III. Pharmacokinetic (PK) Profiling
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole analogs is crucial for designing effective efficacy and toxicity studies.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Thiazole Analog A | Thiazole Analog B | Vehicle Control |
| Dose (mg/kg) | 50 | 50 | - |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 | N/A |
| Tmax (hr) | 2 | 4 | N/A |
| AUC (0-t) (ng*hr/mL) | 7500 ± 800 | 9200 ± 1100 | N/A |
| Half-life (t1/2) (hr) | 4.5 ± 0.5 | 8.2 ± 0.9 | N/A |
| Bioavailability (%) | 35 | 45 | N/A |
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: Male or female BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=3-5 per time point).
-
Compound Administration:
-
Prepare the thiazole analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer a single dose of the compound via oral gavage at a predetermined concentration (e.g., 50 mg/kg).[1]
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis:
-
Extract the thiazole analog from the plasma samples.
-
Quantify the concentration of the analog using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
IV. Anti-Cancer Efficacy Studies
Many thiazole derivatives have been investigated for their anti-proliferative and anti-tumor activities.[4][5][6] A common in vivo model for evaluating anti-cancer efficacy is the subcutaneous tumor xenograft model.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Thiazole Analog A | 25 | 850 ± 180 | 43.3 |
| Thiazole Analog A | 50 | 450 ± 120 | 70.0 |
| Positive Control | Varies | 300 ± 90 | 80.0 |
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.[7]
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.[7][8]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5][8][9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]
-
-
Treatment:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer the thiazole analog (e.g., daily via oral gavage) at various doses. Include a vehicle control group and a positive control group (a known anti-cancer drug).
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
V. Anti-Inflammatory Efficacy Studies
Thiazole analogs have also shown promise as anti-inflammatory agents.[10][11] The carrageenan-induced paw edema model is a widely used acute inflammation model to screen for potential anti-inflammatory drugs.
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4 hours | Percent Inhibition of Edema (%) |
| Vehicle Control | - | 1.2 ± 0.15 | 0 |
| Thiazole Analog B | 10 | 0.8 ± 0.10 | 33.3 |
| Thiazole Analog B | 25 | 0.5 ± 0.08 | 58.3 |
| Positive Control (Indomethacin) | 10 | 0.4 ± 0.05 | 66.7 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Randomize rats into different treatment groups (n=6-8 per group).
-
Compound Administration: Administer the thiazole analog or vehicle control, typically 30-60 minutes before carrageenan injection. A positive control like indomethacin is also used.[12]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[12]
-
The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
VI. Toxicity Assessment
Evaluating the safety profile of thiazole analogs is a critical step in their preclinical development. This involves both acute and chronic toxicity studies.
Data Presentation: Acute and Chronic Toxicity Parameters
Acute Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 500 | 10 | 0 | No observable signs |
| 1000 | 10 | 0 | Lethargy, piloerection (resolved within 24h) |
| 2000 | 10 | 2 | Severe lethargy, ataxia |
Chronic Toxicity (28-day study)
| Parameter | Vehicle Control | Thiazole Analog (50 mg/kg/day) |
| Body Weight Change (%) | +15 ± 2 | +12 ± 3 |
| ALT (U/L) | 35 ± 5 | 40 ± 8 |
| AST (U/L) | 80 ± 10 | 95 ± 15 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 |
| Histopathology (Liver) | Normal | Mild hepatocellular vacuolation |
Experimental Protocol: Toxicity Studies
Acute Toxicity Study
-
Animal Model: Rats or mice.
-
Procedure: Administer a single high dose of the thiazole analog to a group of animals.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[14]
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity through gross necropsy.
Chronic Toxicity Study (e.g., 28-day repeated dose)
-
Animal Model: Rats.
-
Procedure: Administer the thiazole analog daily for 28 days at multiple dose levels.[15]
-
Monitoring:
-
Endpoint: Identify any target organ toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).
VII. Signaling Pathways Modulated by Thiazole Analogs
Thiazole derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation. Two key pathways are PI3K/Akt/mTOR and VEGFR-2 signaling.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. bcm.edu [bcm.edu]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. mds-usa.com [mds-usa.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. fda.gov [fda.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. biorbyt.com [biorbyt.com]
Application of Thiazole Derivatives in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a versatile scaffold in the development of a wide array of agrochemicals. Its derivatives have demonstrated significant efficacy as fungicides, insecticides, and herbicides, playing a crucial role in modern crop protection and sustainable agriculture. This document provides detailed application notes, experimental protocols for evaluating the efficacy of thiazole derivatives, and visual representations of their mechanisms of action at a molecular level.
Thiazole Derivatives as Fungicides
Thiazole-based fungicides are instrumental in controlling a broad spectrum of plant pathogenic fungi. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes to the disruption of cellular structures.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
A prominent class of thiazole antifungals functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential sterol in fungal cell membranes, responsible for maintaining membrane fluidity and integrity. Inhibition of its synthesis leads to the accumulation of toxic sterol precursors and ultimately, fungal cell death.[1]
Signaling Pathway: Fungal Ergosterol Biosynthesis
Caption: Inhibition of Ergosterol Biosynthesis by Thiazole Fungicides.
Mechanism of Action: Chitin Synthase Inhibition
Some novel thiazole derivatives have been found to target chitin synthase, an enzyme responsible for the synthesis of chitin.[2] Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection.[2] By inhibiting this enzyme, these derivatives disrupt cell wall formation, leading to osmotic instability and cell lysis.
Signaling Pathway: Fungal Chitin Synthase Regulation
Caption: Inhibition of Chitin Synthase by Thiazole Derivatives.
Quantitative Data: In Vitro Fungicidal Activity
The efficacy of thiazole fungicides is often quantified by determining their half-maximal effective concentration (EC50) against various fungal pathogens.
| Thiazole Derivative Class | Fungal Pathogen | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) |
| Thiazole Sulfonamide (Compound 3d-1) | Sclerotinia sclerotiorum | 1.86 | Thifluzamide | 1.84 |
| Isothiazole-Thiazole (Compound 6u) | Pseudoperonospora cubensis | 0.046 | - | - |
| Isothiazole-Thiazole (Compound 6u) | Phytophthora infestans | 0.20 | - | - |
| l-menthol derivative with thiazole (Compound 4n) | Sclerotinia sclerotiorum | 1.03 | Thifluzamide | 1.32 |
Experimental Protocol: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)
This protocol outlines a standard method for determining the in vitro antifungal activity of thiazole derivatives.
Objective: To determine the EC50 value of a thiazole derivative against a target fungal pathogen.
Materials:
-
Thiazole derivative compound
-
Reference fungicide (e.g., Thifluzamide)
-
Target fungal pathogen (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the thiazole derivative and the reference fungicide in a suitable solvent at a high concentration (e.g., 10,000 mg/L).
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile petri dishes.
-
Inoculation: From the margin of an actively growing culture of the fungal pathogen, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, at the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Experimental Workflow: In Vitro Fungicidal Assay
Caption: Workflow for In Vitro Fungicidal Assay.
Thiazole Derivatives as Insecticides
Thiazole-containing compounds, particularly the neonicotinoids, are a major class of insecticides. They exhibit high efficacy against a wide range of sucking and chewing insect pests.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Neonicotinoids, some of which possess a thiazole ring, act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[3][4] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[3] Neonicotinoids bind to these receptors, causing continuous stimulation, which leads to hyperexcitation, paralysis, and eventual death of the insect.[3] Their selectivity for insect nAChRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[3]
Signaling Pathway: Insect nAChR Activation
Caption: Neonicotinoid Action on Insect nAChRs.
Quantitative Data: Insecticidal Activity
The lethal concentration (LC50) is a common metric used to quantify the toxicity of insecticides.
| Thiazole Derivative Class | Insect Pest | LC50 (mg/L) | Reference Insecticide | LC50 (mg/L) |
| N-Pyridylpyrazole Thiazole (Compound 7g) | Plutella xylostella | 5.32 | Indoxacarb | 5.01 |
| N-Pyridylpyrazole Thiazole (Compound 7g) | Spodoptera exigua | 6.75 | Indoxacarb | - |
| N-Pyridylpyrazole Thiazole (Compound 7g) | Spodoptera frugiperda | 7.64 | Indoxacarb | - |
Experimental Protocol: Insecticidal Bioassay for Lepidopteran Pests
This protocol describes a diet incorporation method for assessing the insecticidal activity of thiazole derivatives against lepidopteran larvae.
Objective: To determine the LC50 value of a thiazole derivative against a target lepidopteran pest.
Materials:
-
Thiazole derivative compound
-
Reference insecticide
-
Target insect larvae (e.g., 3rd instar Plutella xylostella)
-
Artificial diet for the insect species
-
Solvent for dissolving the compound (e.g., acetone or DMSO)
-
Multi-well bioassay trays or individual containers
-
Fine paintbrush for handling larvae
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the thiazole derivative and the reference insecticide in a suitable solvent.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. While the diet is still liquid and has cooled to a safe temperature, add the test solutions to individual batches of the diet to achieve the desired final concentrations. A control diet should be prepared with the solvent alone.
-
Assay Setup: Dispense the treated and control diets into the wells of the bioassay trays or individual containers. Allow the diet to solidify.
-
Insect Infestation: Using a fine paintbrush, carefully transfer one larva into each well or container.
-
Incubation: Place the bioassay trays in a growth chamber maintained at the appropriate temperature, humidity, and photoperiod for the insect species.
-
Mortality Assessment: After a specified period (e.g., 48-72 hours), record the number of dead larvae in each treatment and control group. Larvae are considered dead if they do not move when prodded gently with the paintbrush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Experimental Workflow: Insecticidal Bioassay
Caption: Workflow for Insecticidal Bioassay.
Thiazole Derivatives as Herbicide Safeners and Plant Growth Regulators
Thiazole derivatives can also play a protective role in agriculture by acting as herbicide safeners or by inducing plant defense mechanisms.
Mechanism of Action: Herbicide Safeners
Certain thiazole derivatives can act as herbicide safeners, protecting crops from herbicide injury without compromising weed control efficacy. For example, thiazole phenoxypyridines have been shown to protect maize from the phytotoxic effects of the PPO-inhibitor herbicide fomesafen.[1] The safener appears to enhance the plant's natural detoxification pathways, such as increasing the levels of glutathione and the activity of glutathione S-transferase, which are involved in metabolizing the herbicide.[1]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Some thiazole derivatives can induce systemic acquired resistance (SAR) in plants.[5] SAR is a long-lasting, broad-spectrum resistance to secondary infections by pathogens.[5] The induction of SAR involves a complex signaling cascade, often mediated by salicylic acid, leading to the expression of pathogenesis-related (PR) proteins that have antimicrobial properties.
Signaling Pathway: Systemic Acquired Resistance (SAR)
Caption: Simplified Signaling Pathway of Systemic Acquired Resistance.
Quantitative Data: Herbicide Safener Efficacy
The effectiveness of a herbicide safener can be measured by the recovery of plant growth and biochemical markers in the presence of the herbicide.
| Treatment | Growth Index Recovery (%) | Glutathione Content Increase (%) | Glutathione S-transferase Activity Increase (%) |
| Fomesafen + Thiazole Phenoxypyridine (Compound 4i) | >72 | 167 | 163 |
Experimental Protocol: Herbicide Safener Evaluation in Maize
This protocol details a method for evaluating the efficacy of a thiazole derivative as a herbicide safener in maize.
Objective: To assess the ability of a thiazole derivative to protect maize seedlings from herbicide injury.
Materials:
-
Thiazole derivative (safener candidate)
-
Herbicide (e.g., fomesafen)
-
Maize seeds
-
Pots and sterile soil mix
-
Greenhouse or growth chamber
-
Sprayer for herbicide and safener application
Procedure:
-
Seed Treatment (if applicable): The safener can be applied as a seed dressing at a predetermined rate.
-
Planting: Plant the treated and untreated maize seeds in pots filled with the soil mix.
-
Growth Conditions: Grow the plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), apply the herbicide at its recommended field rate and at higher rates to induce injury. The safener can also be co-applied with the herbicide as a tank mix.
-
Data Collection: After a set period (e.g., 14 days after treatment), assess the level of herbicide injury using a visual rating scale (0 = no injury, 100 = plant death). Measure plant height and fresh/dry weight.
-
Biochemical Assays (Optional): Conduct assays to measure the activity of detoxification enzymes (e.g., glutathione S-transferase) and levels of protective compounds (e.g., glutathione) in the plant tissues.
-
Data Analysis: Compare the injury ratings, growth parameters, and biochemical data between plants treated with the herbicide alone and those treated with the herbicide plus the safener. Calculate the percentage of protection or recovery afforded by the safener.
Experimental Workflow: Herbicide Safener Evaluation
Caption: Workflow for Herbicide Safener Evaluation in Maize.
References
- 1. Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid (CAS: 165682-82-6).[1] Due to the limited availability of specific solubility data for this compound, this guide also offers a systematic approach to solvent selection and solubility testing. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Proper preparation of stock solutions is a critical first step in any experimental workflow to ensure accurate and consistent dosing. This document outlines the necessary procedures for preparing stable and reliable stock solutions of this compound.
Chemical Properties:
| Property | Value |
| CAS Number | 165682-82-6 |
| Molecular Formula | C₁₀H₇ClN₂O₂S[1] |
| Molecular Weight | 254.69 g/mol [1] |
Safety Precautions
Warning: this compound and related compounds may be hazardous.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.
Potential Hazards:
-
Harmful if swallowed or inhaled.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials with screw caps
-
Solvents (e.g., DMSO, DMF, Ethanol, Methanol)
Solvent Selection and Solubility Testing
Due to the absence of specific solubility data, a preliminary solubility test is recommended. Based on the chemical structure (containing a chloroaniline and a thiazole carboxylic acid moiety), the compound is expected to have low solubility in water and higher solubility in organic solvents.[3][4][5][6]
Recommended Solvents for Testing:
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A common solvent for dissolving a wide range of organic compounds for biological assays.[7][8] |
| N,N-Dimethylformamide (DMF) | Another polar aprotic solvent with broad applicability.[7] |
| Ethanol | A polar protic solvent often used in biological experiments. |
| Methanol | A polar protic solvent, similar to ethanol. |
Protocol for Solubility Testing:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg).
-
Add a measured volume of the selected solvent (e.g., 100 µL) to the solid.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the solid has not fully dissolved, sonicate the mixture for 5-10 minutes.
-
If the solid remains undissolved, incrementally add more solvent and repeat the vortexing and sonication steps until the compound is fully dissolved.
-
Record the final concentration to determine the approximate solubility.
Experimental Protocol for Stock Solution Preparation
This protocol provides a general procedure for preparing a stock solution. The final concentration should be adjusted based on experimental requirements and the determined solubility.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculation:
-
Molecular Weight (MW) = 254.69 g/mol
-
To prepare 10 mL of a 10 mM solution, the required mass is:
-
Mass (g) = 10 mmol/L * 0.010 L * 254.69 g/mol = 0.02547 g = 25.47 mg
-
-
-
Procedure:
-
Accurately weigh 25.47 mg of this compound.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 8 mL of DMSO to the flask.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution.
-
Once dissolved, add DMSO to the flask to reach the 10 mL mark.
-
Invert the flask several times to ensure a homogeneous solution.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Storage and Stability
Thiazole-containing compounds, particularly 2-aminothiazoles, have been reported to degrade in DMSO at room temperature over time, potentially forming dimers or other adducts.[8] Therefore, proper storage is critical to maintain the integrity of the stock solution.
Storage Recommendations:
| Condition | Recommendation |
| Temperature | Store aliquots at -20°C or -80°C for long-term storage. |
| Light | Protect from light by using amber vials and storing them in the dark. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. |
It is advisable to periodically check the purity of the stock solution, especially if stored for an extended period, using an appropriate analytical method such as HPLC.
Visualizations
Caption: Workflow for preparing a stock solution.
Caption: Key factors influencing stock solution quality.
References
- 1. This compound;165682-82-6 [abichem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CIX.—The solubility and volatility of the chloro- and nitro-anilines and of their acetyl derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]
- 6. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [m.chemicalbook.com]
- 7. uspnf.com [uspnf.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Perform a solvent screen to identify a suitable solvent or solvent system. Good starting points for a carboxylic acid-containing heterocyclic compound include alcohols (ethanol, isopropanol), acetic acid, or a mixed solvent system like ethanol/water or dioxane/water. - Gradually add more solvent in small increments to the heated mixture until the solid dissolves. |
| The compound "oils out" instead of forming crystals upon cooling. | - The solution is supersaturated, and the compound's melting point is lower than the solution temperature. - The cooling process is too rapid. - The presence of impurities. | - Reheat the solution and add a small amount of additional solvent to decrease saturation. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider treating the hot solution with activated charcoal to remove impurities that may be hindering crystallization. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. - If using a mixed solvent system, add a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. |
| Low recovery of purified crystals. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. - The initial crude material had a low purity. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. - Assess the purity of the crude material before recrystallization. An initial purification step, such as a wash or extraction, may be necessary. |
| The purified crystals are colored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Due to the presence of a carboxylic acid and aromatic rings, polar protic solvents like ethanol or acetic acid, or a mixture of a good solvent with an anti-solvent (e.g., ethanol/water, dioxane/water), are likely candidates. A solvent screening should be performed to determine the optimal choice.
Q2: How can I perform a solvent screen to find a suitable recrystallization solvent?
A2: To perform a solvent screen, place a small amount of the crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe the solubility. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. If it dissolves in the hot solvent, cool the solution to see if crystals form. The best solvent will dissolve the compound when hot but not when cold.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If the compound remains impure, a second recrystallization may be necessary. Ensure that the solvent and technique are optimized. Alternatively, consider a different purification method, such as column chromatography, to remove persistent impurities before a final recrystallization step.
Q4: How does the pH of the solution affect the recrystallization of this carboxylic acid?
A4: The solubility of this compound is pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. In acidic solutions, it will remain in its less soluble protonated form. Recrystallization should typically be carried out under neutral or slightly acidic conditions to ensure the compound is in its carboxylic acid form and will crystallize upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening tests.
-
Solvent Selection: Based on solvent screening, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
-
Crystallization:
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
-
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Improving the Solubility of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid for Biological Assays
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for a biological assay?
A1: Initially, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Subsequently, this stock solution can be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%) to prevent solvent-induced artifacts or toxicity in the assay.[1]
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds. The first step in troubleshooting is to lower the final concentration of DMSO by preparing a more concentrated stock solution, if possible.[1] If precipitation persists, it indicates that the aqueous solubility of your compound is being exceeded. In this case, you should explore various solubility enhancement techniques.
Q3: What are the primary methods to improve the aqueous solubility of an acidic compound like this compound?
A3: For an acidic compound, the following methods are generally effective:
-
pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble salt.[3][][5]
-
Co-solvents: Employing a water-miscible organic solvent in addition to DMSO may improve solubility.[][6][7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8][9][10][11]
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the compound, increasing its apparent solubility.[1][6]
-
Solid Dispersions: For preclinical or in vivo studies, creating a solid dispersion of the compound in a hydrophilic carrier can significantly improve its dissolution rate and solubility.[8][12][13][14][15]
Q4: How do I determine the optimal pH for solubilizing my compound?
A4: Since this compound is an acidic compound, increasing the pH of the buffer will increase the proportion of the ionized, more soluble form.[3][16][17] You can perform a pH-solubility profile by attempting to dissolve the compound in a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). The solubility should increase as the pH moves further above the compound's pKa. It is essential to ensure the final pH is compatible with your biological assay.
Q5: What co-solvents are suitable for biological assays, and how should I use them?
A5: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][] When using a co-solvent, it is critical to first determine its tolerance level in your specific assay to avoid off-target effects. You can then prepare your compound in a mixture of the co-solvent and your primary solvent (e.g., DMSO) before diluting it into the aqueous buffer.
Q6: Which type of cyclodextrin is recommended, and what is the general procedure for using it?
A6: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[1] To use it, you would typically prepare a stock solution of HP-β-CD in your assay buffer and then add your compound to this solution, allowing time for the inclusion complex to form.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Assay Well | Exceeded aqueous solubility. | Decrease the final compound concentration. If not possible, implement a solubility enhancement technique (see protocols below). |
| High final concentration of organic solvent (e.g., DMSO). | Prepare a more concentrated stock solution to reduce the volume added to the assay, keeping the final solvent concentration below 1%.[1] | |
| Inconsistent Assay Results | Compound precipitation or aggregation affecting biological activity. | Visually inspect assay plates for precipitation. Re-evaluate the solubilization method to ensure the compound is fully dissolved. |
| The solubilizing excipient (e.g., co-solvent, cyclodextrin) is interfering with the assay. | Run a vehicle control with the excipient alone to determine its effect on the assay. Determine the maximum tolerable concentration of the excipient. | |
| Low Bioavailability in Cell-Based Assays | Poor solubility limits the amount of compound available to the cells. | Enhance the solubility using methods like pH adjustment or cyclodextrin complexation to increase the concentration of dissolved compound. |
Experimental Protocols
Protocol 1: Solubility Determination using a pH Gradient
-
Prepare a series of buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0) that are compatible with your assay.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Incubate the samples with agitation for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH to identify the optimal pH for your desired concentration.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your chosen aqueous buffer.
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Agitate the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Centrifuge the solution to remove any undissolved compound.
-
The resulting supernatant contains the solubilized compound-cyclodextrin complex. The concentration should be confirmed analytically.
Visualizations
Caption: A workflow for troubleshooting compound precipitation in biological assays.
Caption: Decision pathway for selecting an appropriate solubility enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. japer.in [japer.in]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 17. youtube.com [youtube.com]
How to prevent degradation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors:
-
Light Exposure: The chloroaniline moiety of the molecule is susceptible to photodegradation, especially when exposed to UV light.[1][2]
-
pH of the Solution: The stability of the compound can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis of the anilino linkage or facilitate other degradation pathways. The solubility of 2-aminothiazole derivatives is also known to be pH-dependent, which can indirectly affect stability.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions, including hydrolysis and oxidative processes.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the chloroaniline part of the molecule. This can involve reactions such as hydroxylation of the aromatic ring.[1][5]
-
Hydrolysis: The exocyclic anilino group is part of a system that could be susceptible to hydrolysis, which would cleave the molecule into 2-amino-1,3-thiazole-4-carboxylic acid and 4-chloroaniline. The thiazole ring itself is generally stable to hydrolysis, but the linkage to the aniline is a potential weak point.
-
Decarboxylation: While less common for thiazole-4-carboxylic acids compared to other isomers, the loss of the carboxylic acid group as carbon dioxide is a possible degradation route, potentially accelerated by heat.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Controlled Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen, depending on the solvent and required storage duration. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution develops a yellow or brown color over time. | Oxidation: The aniline part of the molecule is likely undergoing oxidation.[6] This can be accelerated by exposure to air and light. | 1. Prepare fresh solutions for immediate use whenever possible.2. Store stock solutions under an inert atmosphere (nitrogen or argon).3. Ensure the solvent is deoxygenated before use.4. Keep the solution protected from light. |
| Decrease in compound concentration detected by HPLC over a short period. | Photodegradation: The compound is sensitive to light, especially UV.[1][2] | 1. Work with the compound under low-light conditions.2. Use amber-colored labware or wrap containers in foil.3. If possible, use a light source with a filter to block UV wavelengths. |
| Appearance of new peaks in the chromatogram. | Hydrolysis or other chemical degradation: The solution conditions (pH, temperature) may be promoting the breakdown of the compound. | 1. Assess the pH of your solution and adjust to a neutral or slightly acidic pH if the experimental conditions allow. The solubility and stability of similar compounds can be pH-dependent.[3][4]2. Avoid high temperatures during sample preparation and storage.3. Consider using a different solvent system that may offer better stability. |
| Precipitation of the compound from the solution. | Poor Solubility or pH shift: The compound may have limited solubility in the chosen solvent, or a change in pH could be reducing its solubility. 2-aminothiazole derivatives can have pH-dependent solubility.[3][4] | 1. Verify the solubility of the compound in your solvent system.2. Consider the use of co-solvents (e.g., DMSO, DMF) in small, experimentally permissible amounts.3. Buffer the solution to maintain a consistent pH where the compound is most soluble and stable. |
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a general method to assess the stability of this compound in a given solution.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, ethanol, buffered aqueous solution)
- Amber HPLC vials
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- pH meter
- Temperature-controlled incubator or water bath
- UV light source (optional, for forced degradation)
2. Procedure:
- Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquot the stock solution into several amber HPLC vials.
- Time Zero (T0) Analysis: Immediately analyze one of the vials by HPLC to determine the initial concentration and purity.
- Storage Conditions: Store the remaining vials under different conditions to be tested:
- Light Exposure: One set exposed to ambient light, another wrapped in foil.
- Temperature: Store sets at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
- pH: If using aqueous buffers, prepare solutions at different pH values (e.g., pH 3, 7, 9).
- Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), retrieve a vial from each condition and analyze it by HPLC.
- Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value to calculate the percentage of degradation. Note the appearance and area of any new peaks, which represent degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing compound stability in solution.
References
Common side products in the synthesis of 2-anilinothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-anilinothiazoles. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-anilinothiazoles and what are the typical starting materials?
The most prevalent method for synthesizing 2-anilinothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a substituted thiourea, typically an aryl thiourea for 2-anilinothiazole derivatives. The reaction is valued for its reliability and generally high yields.[1][2]
Q2: I am getting a significant amount of an isomeric byproduct. What is it and why is it forming?
A common issue, particularly under acidic reaction conditions, is the formation of a constitutional isomer: a 3-substituted 2-imino-2,3-dihydrothiazole, alongside the desired 2-(N-substituted amino)thiazole. The reaction of an α-haloketone with an N-monosubstituted thiourea can proceed via two different cyclization pathways, leading to these two isomers. The regioselectivity of the cyclization is highly dependent on the reaction conditions, especially the pH.
The formation of the 2-imino isomer is favored under acidic conditions. For instance, conducting the reaction in a mixture of 10M HCl and ethanol at 80°C has been shown to produce the 2-imino-2,3-dihydrothiazole as the major product.[3] In contrast, neutral or basic conditions typically favor the formation of the desired 2-anilinothiazole.
Below is a diagram illustrating the two possible reaction pathways:
Caption: Reaction pathways leading to the desired 2-anilinothiazole and its isomeric imino side product.
Q3: How can I differentiate between the desired 2-anilinothiazole and the 2-imino-2,3-dihydrothiazole isomer?
These isomers can be distinguished using standard spectroscopic techniques:
-
¹H NMR Spectroscopy: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic marker. In 2-(N-substituted amino)thiazoles, this proton typically appears at a different chemical shift compared to the corresponding proton in 3-substituted 2-imino-2,3-dihydrothiazoles.
-
Infrared (IR) Spectroscopy: The IR spectra of the trifluoroacetate derivatives of these isomers show characteristic differences in the carbonyl (C=O) stretching frequencies, which can aid in their differentiation.[3]
Q4: Besides the isomeric imino compound, what are other potential side products in 2-anilinothiazole synthesis?
Other potential side products, though often less prevalent, include:
-
Products from Self-Condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, particularly under basic conditions, leading to the formation of complex mixtures. This is a type of aldol condensation where the α-haloketone acts as both the nucleophile (enolate) and the electrophile.[4][5][6][7][8]
-
Bis-thiazoles: Under certain conditions, reactions can lead to the formation of dimeric thiazole structures, sometimes referred to as bis-thiazoles. The exact conditions favoring their formation can vary depending on the specific reactants and stoichiometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction pH: As discussed, acidic conditions can favor the formation of the isomeric imino side product, reducing the yield of the desired 2-anilinothiazole. 2. Poor Quality of Starting Materials: Impurities in the α-haloketone or aryl thiourea can lead to side reactions. 3. Suboptimal Reaction Temperature or Time: The reaction may not have gone to completion, or decomposition may have occurred at excessively high temperatures. | 1. Optimize pH: For the synthesis of 2-anilinothiazoles, it is generally recommended to use neutral or slightly basic conditions. The final product is often isolated after neutralization with a weak base like sodium carbonate.[1] 2. Purify Starting Materials: Ensure the purity of your α-haloketone and aryl thiourea. Recrystallization or distillation of starting materials may be necessary. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Optimize the temperature and reaction time to maximize the formation of the desired product while minimizing degradation. |
| Multiple Spots on TLC, Indicating Impurities | 1. Formation of Isomeric Side Product: The presence of the 3-aryl-2-iminothiazolidine isomer is a common cause of multiple spots.[3] 2. Self-Condensation of α-Haloketone: This can lead to a variety of byproducts.[4] 3. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Control pH: As mentioned, maintain neutral or slightly basic conditions to suppress the formation of the imino isomer. 2. Optimize Reaction Conditions: Carefully control the reaction temperature and consider adding the α-haloketone slowly to the thiourea solution to minimize its self-condensation. 3. Purification: Utilize column chromatography to separate the desired product from impurities. Developing an effective TLC solvent system is crucial for successful separation. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Side Products: The desired 2-anilinothiazole and its isomeric imino side product can have very similar polarities, making separation by column chromatography challenging. 2. Product "Oiling Out" during Recrystallization: The product may separate as an oil instead of crystals if the solvent system is not optimal or if the cooling is too rapid. | 1. Develop an Optimized TLC System: Experiment with different solvent systems to achieve good separation between your product and the impurities on a TLC plate before attempting column chromatography. Common solvent systems for such compounds include mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[9][10][11][12] 2. Optimize Recrystallization: Screen for a suitable recrystallization solvent or solvent pair. Ensure slow cooling to promote crystal growth. If the product still oils out, try adding a seed crystal or scratching the inside of the flask to induce crystallization.[13][14] |
Experimental Protocols
General Experimental Protocol for the Synthesis of 2-Anilino-4-phenylthiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromoacetophenone
-
Phenylthiourea
-
Ethanol
-
Sodium Bicarbonate solution (5% aqueous)
Procedure:
-
In a round-bottom flask, dissolve phenylthiourea (1.1 equivalents) in ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common eluent for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Column Chromatography Purification
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase (Eluent):
-
A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
The optimal solvent system should be determined by TLC analysis, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-anilinothiazole.
Below is a workflow diagram for the synthesis and purification of 2-anilinothiazoles.
Caption: A general workflow for the synthesis and purification of 2-anilinothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 12. The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The content focuses on optimizing catalyst and solvent selection to improve reaction outcomes.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Question: My thiazole synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Many thiazole syntheses, particularly the Hantzsch synthesis, require heating to overcome the activation energy.[1][2] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. Conversely, excessive heat can promote the formation of side products.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period to ensure all starting materials have been consumed.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and yield.[3] Polar protic solvents like ethanol and methanol are commonly employed.[3] Greener alternatives like water, PEG-400, and ionic liquids have also been used successfully.[4][5]
-
-
Purity of Starting Materials:
-
Ensure the purity of your reactants, especially the α-haloketone and the thioamide/thiourea, as impurities can lead to side reactions and lower yields.
-
-
Improper Stoichiometry:
-
While the Hantzsch synthesis involves a 1:1 molar ratio of reactants, using a slight excess of the thioamide can sometimes drive the reaction to completion.[6]
-
-
Catalyst Issues (if applicable):
-
For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. For instance, in direct arylation of thiazoles, palladium catalysts like Pd(OAc)₂ are efficient, but higher catalyst loading might be necessary to counteract catalyst poisoning by the sulfur atom in the thiazole ring.[2] For some Hantzsch variations, silica-supported tungstosilicic acid has been used as a reusable catalyst.[7][8]
-
Issue 2: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Isomer Formation (Regioselectivity Issues):
-
In the Hantzsch synthesis using N-substituted thioureas, the formation of 2-(N-substituted amino)thiazoles versus 3-substituted 2-imino-2,3-dihydrothiazoles can be an issue. The reaction medium is a critical factor in controlling regioselectivity.[2]
-
-
Competing Reactions:
-
In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can help minimize these competing pathways.[3]
-
-
Incorrect Work-up Procedure:
-
During the work-up, careful pH control during neutralization is essential to prevent the hydrolysis of the product or other sensitive functional groups.[3]
-
Issue 3: Catalyst Deactivation or Inefficiency
Question: My catalyzed thiazole synthesis is sluggish or failing. What could be wrong with my catalyst?
Answer: Catalyst inefficiency can be a significant hurdle, particularly in cross-coupling reactions involving the thiazole ring.
Causes and Solutions for Catalyst Problems:
-
Catalyst Poisoning:
-
Choice of Catalyst:
-
The choice of catalyst is highly dependent on the desired transformation.
-
Consider alternative catalyst systems that are more resistant to sulfur poisoning if you are experiencing issues with palladium catalysts.
-
-
"Green" Catalysts:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
A1: The two most widely recognized methods are:
-
Hantzsch Thiazole Synthesis: This involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a compound containing a thioamide functional group (e.g., thiourea, thioamides).[10] It is a versatile method for producing a wide variety of substituted thiazoles.[10]
-
Cook-Heilbron Thiazole Synthesis: This method is used to synthesize 5-aminothiazoles by reacting α-aminonitriles with reagents like dithioacids, carbon disulfide, or isothiocyanates under mild conditions.[11][12]
Q2: When should I choose a catalyst-free method versus a catalyzed one?
A2: The choice depends on the specific transformation:
-
Catalyst-Free/Acid-Catalyzed: These methods, like the traditional Hantzsch synthesis, are ideal for constructing the core thiazole ring from acyclic precursors.[2] Many modern variations also focus on catalyst-free and solvent-free conditions, often utilizing microwave irradiation to accelerate the reaction.[4][8]
-
Metal-Catalyzed: These are necessary for post-synthesis modifications of the thiazole ring, such as direct arylation or other C-H functionalization reactions. Palladium and copper catalysts are commonly used for these transformations.[9]
Q3: What are some "greener" or more environmentally friendly approaches to thiazole synthesis?
A3: Significant progress has been made in developing greener synthetic routes for thiazoles. These include:
-
Use of Green Solvents: Replacing traditional volatile organic solvents with water, polyethylene glycol (PEG), or ionic liquids.[4][5]
-
Catalyst-Free and Solvent-Free Reactions: Many protocols now utilize microwave assistance or ultrasonic irradiation to conduct reactions without a solvent or catalyst, reducing waste and reaction times.[4][8]
-
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, which can be recovered and reused.[7][8]
-
Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product, which improves efficiency and reduces waste.[4]
Q4: My product is an oil and does not precipitate during the work-up. What should I do?
A4: If your product does not precipitate or crystallize upon cooling and neutralization, an alternative work-up procedure is required. This typically involves extraction of the product from the aqueous mixture using a suitable organic solvent, followed by purification using column chromatography.[3]
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | High | [3] |
| 2 | Methanol | Reflux | High | [3] |
| 3 | Water | Reflux | 75-90 | [4] |
| 4 | PEG-400 | 100 | 87-96 | [2][4] |
| 5 | Dioxane | 60 | 18-20 | [13] |
| 6 | DMF | 130 (Microwave) | Good | [10] |
| 7 | L-proline:ethylene glycol (1:50) | 130 | 20-75 | [14][15] |
Table 2: Catalyst Selection for Different Thiazole Synthesis Transformations
| Transformation | Catalyst | Typical Loading | Key Considerations | Reference |
| Hantzsch Ring Synthesis (Multicomponent) | Silica-supported tungstosilicic acid | Catalytic | Reusable, environmentally friendly. | [7][8] |
| Direct Arylation of Thiazole | Pd(OAc)₂ | 0.1 - 0.001 mol% (for activated aryl bromides) | Sulfur poisoning can be an issue, may require higher loading. | [2][9] |
| Arylation of Heterocycle C-H bonds | Copper Iodide (CuI) | Catalytic | Used with a base like lithium tert-butoxide. | [9] |
| Condensation of Oximes, Anhydrides, and KSCN | Copper catalyst | Catalytic | Mild reaction conditions. | [9] |
| One-pot synthesis from aldehydes, amines, and sulfur | Copper catalyst | Catalytic | Uses molecular oxygen as a green oxidant. | [9] |
| Various syntheses | Ionic Liquids (e.g., [omim]OH, DIPEAc) | Solvent/Catalyst | Can act as both solvent and base/catalyst; often recyclable. | [5] |
Experimental Protocols
Methodology: General Protocol for Hantzsch Thiazole Synthesis
-
Preparation: In a round-bottom flask, dissolve the thioamide or thiourea in a suitable solvent (e.g., ethanol).
-
Reaction: To this solution, add the α-haloketone. Equip the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., under reflux).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 1-2 hours), cool the mixture to room temperature.[2]
-
Isolation: Carefully add a base (e.g., aqueous sodium carbonate or ammonium hydroxide) to the cooled solution to neutralize the acid formed and precipitate the product.[2][6]
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and air dry.[3] If the product is an oil or does not precipitate, perform an extraction with an organic solvent followed by purification by column chromatography.[3]
Methodology: General Protocol for Cook-Heilbron Thiazole Synthesis
-
Reaction Setup: Combine the α-aminonitrile and the sulfur-containing reagent (e.g., carbon disulfide, dithioacid) in a suitable solvent.[12]
-
Reaction Conditions: These reactions are often carried out at room temperature under mild conditions.[10][12]
-
Work-up and Isolation: The work-up procedure will vary depending on the specific reactants and solvent used. It may involve precipitation, extraction, and/or crystallization to isolate the 5-aminothiazole product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Decision tree for selecting a catalyst in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid stability issues and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid (CAS: 165682-82-6). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored at 2-8°C in a dark place, preferably under an inert atmosphere such as argon or nitrogen.[1] Keeping the container tightly sealed is crucial to prevent moisture absorption and degradation.
Q2: How should I prepare solutions of this compound?
Due to the limited availability of specific solubility data, it is recommended to perform preliminary solubility tests in your solvent of choice. Based on structurally similar compounds, it is likely to have some solubility in alcohols like methanol and ethanol. For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, which are then further diluted in aqueous buffers. Always use high-purity, anhydrous solvents to minimize degradation.
Q3: What are the potential stability issues I should be aware of?
The primary stability concerns for this compound are its sensitivity to light, pH, and temperature.
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Photosensitivity: Thiazole derivatives, particularly those with a carboxylic acid group, can be susceptible to photodegradation. Studies on similar compounds have shown that UV light can induce decarboxylation and subsequent opening of the thiazole ring. It is crucial to protect the solid compound and its solutions from light.
-
pH Sensitivity: The stability of thiazole carboxylic acids can be influenced by pH.[2] It is advisable to prepare fresh solutions in buffers at the desired pH for your experiments and avoid prolonged storage of aqueous solutions, especially under basic or strongly acidic conditions.
-
Thermal Liability: Elevated temperatures can promote the degradation of thiazole compounds, potentially leading to decarboxylation and other decomposition pathways.[3] Therefore, avoid heating solutions unless necessary for solubilization, and if so, do so for the shortest possible time.
Q4: Are there any known incompatibilities with other chemicals?
While specific incompatibility data for this compound is limited, general guidelines for thiazole derivatives suggest avoiding strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., yellowing) | Degradation of the solid compound due to improper storage (exposure to light, moisture, or air). | Discard the discolored compound as its purity is compromised. Ensure new batches are stored under the recommended conditions (2-8°C, dark, inert atmosphere). |
| Precipitation in aqueous buffer during experiment | Low aqueous solubility of the compound. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may be too low to maintain solubility. | 1. Decrease the final concentration of the compound in the assay. 2. Slightly increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a concentration that affects your experimental system. 3. Perform a solubility test in your specific buffer system prior to the main experiment. |
| Inconsistent or non-reproducible experimental results | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare fresh stock solutions for each experiment. 2. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 3. If the experiment is lengthy, consider the stability of the compound under the experimental conditions (temperature, pH, aqueous environment). It may be necessary to add the compound at the last possible moment. 4. Verify the purity of your compound using a suitable analytical method like HPLC. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products or impurities. | 1. Compare the chromatogram to that of a freshly prepared standard solution. 2. If new peaks are present, this indicates degradation. Follow the recommendations for preventing degradation (light protection, fresh solutions, proper storage). 3. Consider potential degradation pathways such as decarboxylation when trying to identify unknown peaks. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method to determine the solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of the solid compound to a glass vial, ensuring a visible amount of solid remains undissolved.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., methanol, ethanol, buffered solution) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the solution to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]
Protocol 2: Stability-Indicating HPLC Method (General Approach)
This protocol outlines a general approach for developing an HPLC method to assess the purity and stability of this compound. Method optimization will be required.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[5][6]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or a phosphate buffer (e.g., pH 3).[6]
-
Solvent B: Acetonitrile or methanol.
-
-
Elution: Begin with an isocratic elution (e.g., 50:50 Solvent A:Solvent B) or a gradient elution to ensure separation of the parent compound from potential degradation products.[5][6]
-
Detection: Based on the aromatic nature of the compound, a UV detection wavelength between 254 nm and 280 nm is likely appropriate. Determine the optimal wavelength by measuring the UV absorbance spectrum of a standard solution.
-
Procedure for Stability Testing:
-
Prepare a solution of the compound in a relevant solvent (e.g., 50:50 acetonitrile:water).
-
Inject a sample immediately after preparation (time = 0) to obtain an initial purity profile.
-
Expose the solution to stress conditions (e.g., heat, light, acidic/basic environment).
-
At various time points, inject samples and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for assessing compound stability.
References
- 1. 165682-82-6|2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Transformation between 2-Threityl-thiazolidine-4-carboxylic Acid and Xylose-Cysteine Amadori Rearrangement Product Regulated by pH Adjustment during High-Temperature Instantaneous Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Addressing inconsistent results in assays with 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on general principles for small molecule inhibitors and data from structurally related compounds, as specific assay data for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid is not extensively available in public literature. The troubleshooting advice and protocols should be adapted to your specific experimental context.
This guide addresses common issues of inconsistent results in assays involving this compound, a compound belonging to a class of molecules often investigated for their potential as kinase inhibitors and other biological activities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in a cell-based proliferation assay. What are the likely causes?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from several factors. Key areas to investigate include the stability and solubility of the compound in your stock solutions and final assay medium. Thiazole derivatives can sometimes be susceptible to degradation, especially with improper storage. Another major contributor is biological variability; factors such as cell passage number, cell density at the time of treatment, and variations in serum batches can all impact the cellular response to a compound. Finally, ensure that all experimental parameters, including incubation times and reagent concentrations, are kept consistent between experiments.
Q2: Our compound shows promising activity in a primary biochemical screen, but this activity is not reproducible in secondary, cell-based assays. What could be the reason for this discrepancy?
A2: This is a common scenario in drug discovery and can be indicative of a "false positive" result in the primary screen. Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be potential Pan-Assay Interference Compounds (PAINS). This means they can interfere with assay readouts in a non-specific manner. Potential reasons for the discrepancy include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Assay Interference: The compound might interfere with the detection method of your primary assay (e.g., fluorescence quenching or enhancement, light scattering).
-
Low Cell Permeability: The compound may be active against the purified target protein but unable to effectively cross the cell membrane to reach its target in a cellular context.
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.
Q3: How can we determine if this compound is degrading in our stock solution?
A3: The most reliable method to assess the integrity of your compound stock is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze an aliquot of your stock solution. A decrease in the area of the peak corresponding to the parent compound and the appearance of new peaks would indicate degradation. It is good practice to run such a quality control check periodically, especially if you observe a drift in your assay results over time.
Q4: What are the best practices for preparing and storing stock solutions of this compound to ensure consistency?
A4: Proper handling and storage are critical.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, typically DMSO.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary, but check for temperature sensitivity.
-
Aliquoting: Prepare small-volume aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed vials, protected from light (amber vials or wrapped in foil), at -20°C or -80°C for long-term storage.
-
Equilibration: Before opening a vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to compound precipitation or hydrolysis.
Troubleshooting Guides
Inconsistent Results in a Kinase Inhibition Assay
If you are observing variable results in a biochemical kinase assay, consider the following troubleshooting steps.
Table 1: Troubleshooting Inconsistent Kinase Inhibition Data
| Observation | Potential Cause | Suggested Action |
| High variability in % inhibition between replicate wells. | - Incomplete mixing of reagents.- Compound precipitation in the assay buffer. | - Ensure thorough mixing of all assay components.- Check the solubility of the compound in the final assay buffer. Consider lowering the final DMSO concentration or adding a solubility enhancer like a non-ionic detergent (e.g., 0.01% Triton X-100). |
| IC50 value increases over time (with repeated use of the same stock solution). | - Compound degradation in the stock solution. | - Prepare a fresh stock solution from solid material.- Perform an HPLC or LC-MS analysis to check the purity of the old stock. |
| The inhibition curve does not follow a standard sigmoidal shape. | - Compound aggregation at higher concentrations.- Assay interference. | - Re-run the assay in the presence of 0.01% Triton X-100 to disrupt aggregates.- Perform control experiments to check for assay interference (see Table 2). |
| No inhibition observed, even at high concentrations. | - Incorrect kinase or substrate used.- Inactive compound. | - Verify the identity and activity of the kinase and substrate.- Confirm the identity and purity of the compound solid. |
Distinguishing On-Target vs. Off-Target/Non-Specific Effects in Cell-Based Assays
It is crucial to ensure that the observed cellular phenotype is a result of the intended biological activity of the compound.
Table 2: Deconvoluting On-Target vs. Non-Specific Cellular Effects
| Potential Issue | Experimental Approach | Interpretation of Results |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. | If the IC50 for cytotoxicity is close to the IC50 for the functional effect, the observed phenotype may be due to general toxicity rather than specific target inhibition. |
| Assay Interference | Run control experiments with your assay reagents in the absence of cells or enzyme. For fluorescence-based assays, measure the intrinsic fluorescence of the compound and its potential to quench the fluorescent signal. | If the compound affects the assay signal directly, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. | If the potency of the compound is significantly reduced in the presence of the detergent, the original activity was likely due to non-specific inhibition by aggregates. |
| Off-Target Effects | If available, test a structurally similar but inactive analog of your compound. Alternatively, use a different inhibitor for the same target or use genetic methods (e.g., siRNA, CRISPR) to validate the target. | If the inactive analog does not produce the same phenotype, it strengthens the case for on-target activity. Concordance with results from other inhibitors or genetic perturbation provides strong evidence for on-target effects. |
Experimental Protocols
General Protocol for Preparing Compound Stock and Dilutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
Dispense into small-volume, light-protected aliquots.
-
Store at -80°C.
-
-
Serial Dilution for IC50 Determination:
-
Thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for your assay (e.g., for a top final concentration of 100 µM, you might prepare a 10X or 100X intermediate dilution plate).
-
In the final assay plate, add the compound dilutions to the assay buffer or cell culture medium, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) and including a vehicle control (DMSO only).
-
Visualizations
Experimental Workflow for Screening and Validation
Caption: A generalized workflow for the screening and validation of a small molecule inhibitor.
Hypothetical Signaling Pathway Modulation
Caption: Diagram of a hypothetical signaling pathway inhibited by the compound.
Validation & Comparative
Validating the Biological Target of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-anilinothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide explores potential biological targets for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid by comparing the performance of representative 2-anilinothiazole compounds against key biological targets.
Potential Biological Target Classes
Based on structure-activity relationship (SAR) studies of the 2-anilinothiazole class, two prominent potential biological target classes emerge:
-
Protein Kinases: Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3][4][5]
-
Bacterial Enzymes: The thiazole ring is a key component of many antimicrobial agents, and 2-anilinothiazole derivatives have shown promising activity against various bacterial strains.[6][7]
This guide will focus on the comparative analysis of representative compounds within these two classes.
Comparative Analysis 1: Protein Kinase Inhibition (Aurora Kinases)
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several 2-aminothiazole derivatives have been investigated as Aurora kinase inhibitors.[3][8][9]
Performance Comparison
For this comparison, we will consider a hypothetical "Compound A," which is structurally related to this compound, and compare its activity with a known Aurora kinase inhibitor, VX-680 (Tozasertib) , and another 2-anilinothiazole derivative, Compound B .
| Compound | Target | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Compound A | Aurora A | Data Not Available | HCT116 | Data Not Available | - |
| VX-680 | Aurora A | 6 | HCT116 | 0.015 | [10] |
| Compound B | Aurora A | 110 | HCT116 | 0.37 | [10] |
| Compound A | Aurora B | Data Not Available | HCT116 | Data Not Available | - |
| VX-680 | Aurora B | 25 | HCT116 | - | [8] |
| Compound B | Aurora B | Data Not Available | HCT116 | - | [10] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a biochemical assay. Cell-based IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Aurora A)
A common method to determine the IC50 of a compound against a protein kinase is a radiometric filter binding assay.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant Aurora A kinase, a suitable substrate (e.g., a peptide substrate), and ATP (radiolabeled with ³³P).
-
Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also included.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Filter Binding: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.
-
Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Signaling Pathway
Caption: Inhibition of Aurora Kinases by 2-Anilinothiazole Derivatives Disrupts Mitosis.
Comparative Analysis 2: Antimicrobial Activity
The 2-aminothiazole scaffold is a key component in many clinically used antibiotics. Derivatives of 2-anilinothiazole have demonstrated potent antimicrobial activity against a range of bacterial pathogens.[6][7]
Performance Comparison
Here, we compare the antimicrobial activity of a hypothetical "Compound C" (a 2-anilinothiazole derivative) with a standard antibiotic, Ciprofloxacin , and another structurally related compound, Compound D .
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound C | Staphylococcus aureus | Data Not Available | - |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [11] |
| Compound D | Staphylococcus aureus | 2 - 4 | [6] |
| Compound C | Escherichia coli | Data Not Available | - |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.12 | [11] |
| Compound D | Escherichia coli | > 64 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
While specific biological target validation for this compound remains to be elucidated, the extensive research on the broader 2-anilinothiazole class strongly suggests potential activity as both a protein kinase inhibitor and an antimicrobial agent. The comparative data and experimental protocols provided in this guide offer a framework for initiating the biological evaluation of this compound. Further investigation, including broad-panel kinase screening and antimicrobial susceptibility testing, is necessary to definitively identify its biological target(s) and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Review of Available Data
This guide, therefore, aims to provide a framework for the potential evaluation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid by outlining the established efficacy of known inhibitors against a plausible target, the MurD ligase, and detailing the standard experimental protocols for such a comparative analysis.
Hypothetical Comparison with Known MurD Ligase Inhibitors
MurD ligase is an essential enzyme in the cytoplasmic stage of bacterial cell wall synthesis, making it an attractive target for novel antibacterial agents. Several classes of compounds have been identified as inhibitors of MurD. A comparative analysis of this compound would involve assessing its inhibitory potency against that of established inhibitors.
For illustrative purposes, the table below presents a selection of known MurD ligase inhibitors with their reported half-maximal inhibitory concentrations (IC50). It is important to note that the IC50 value for this compound is currently unknown.
| Compound Class | Specific Inhibitor Example | Reported IC50 (µM) for E. coli MurD |
| Thiazolidinone Derivatives | 5-(5-nitrofuran-2-ylmethylene)-2-thioxo-thiazolidin-4-one | ~15 |
| Benzoic Acid Derivatives | 3-chlorobenzoic acid | ~500 |
| Naphthalene Derivatives | N-(naphthalen-2-yl)sulfonamide-D-glutamic acid | ~20 |
| Pyrrolidinone Derivatives | (R)-5-amino-4-oxo-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine | ~10 |
| This compound | Not Available | Not Available |
Experimental Protocols for Efficacy Determination
To ascertain the inhibitory efficacy of this compound against MurD ligase and enable a direct comparison with known inhibitors, a standardized enzymatic assay would be required. The following outlines a typical experimental protocol.
MurD Ligase Inhibition Assay
This assay measures the activity of MurD ligase by quantifying the release of inorganic phosphate (Pi) from the ATP-dependent ligation of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA).
Materials:
-
Purified MurD ligase enzyme
-
UDP-N-acetylmuramoyl-L-alanine (UMA)
-
D-glutamic acid
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KCl)
-
This compound (test compound)
-
Known MurD inhibitor (positive control)
-
DMSO (solvent for compounds)
-
Malachite green-molybdate reagent (for phosphate detection)
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, the following components are added in order: assay buffer, UMA, and D-glutamic acid.
-
Inhibitor Addition: The test compound or a known inhibitor is added to the respective wells. A control well containing only DMSO is also prepared.
-
Enzyme Addition: The reaction is initiated by the addition of purified MurD ligase to all wells.
-
ATP Addition: Following a brief pre-incubation of the enzyme with the inhibitor, the reaction is started by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: The enzymatic reaction is stopped by the addition of the malachite green-molybdate reagent. This reagent reacts with the inorganic phosphate produced during the reaction to form a colored complex.
-
Data Analysis: The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., 620 nm). The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
To effectively compare the efficacy of novel compounds like this compound, a structured experimental and analytical workflow is essential.
Figure 1. A generalized workflow for the comparative efficacy analysis of a novel inhibitor.
Signaling Pathway Context
The inhibition of MurD ligase disrupts the bacterial peptidoglycan synthesis pathway, a critical process for maintaining the structural integrity of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.
Figure 2. The potential inhibitory action on the bacterial peptidoglycan synthesis pathway.
Structure-Activity Relationship of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid analogs, focusing on how structural modifications influence their biological activities, primarily as enzyme inhibitors and anticancer agents. The information presented is a synthesis of data from various studies on related 2-aminothiazole derivatives.
Comparative Biological Activity of Analogs
The biological activity of 2-(anilino)-1,3-thiazole-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the anilino ring and modifications of the carboxylic acid moiety. The following table summarizes the available quantitative data for key analogs, providing a basis for understanding their SAR.
| Analog ID | R1 (Anilino Substituent) | R2 (Position 4 Substituent) | Target | Activity (IC₅₀/Ki) | Reference |
| 1a | 4-Cl | -COOH | Carbonic Anhydrase I | 0.008 µM (Ki) | [1] |
| 1b | 4-Br | -H | Acetylcholinesterase | 0.129 µM (Ki) | [1] |
| 1c | 4-Br | -H | Butyrylcholinesterase | 0.083 µM (Ki) | [1] |
| 1d | 4-Br | -H | Carbonic Anhydrase II | 0.124 µM (Ki) | [1] |
| 2a | 4-OH | 4-(4-chlorophenyl) | Sphingosine Kinase 1/2 | Not specified | [2] |
| 3a | 4-piperazin-1-yl | pyrimidin-4-yl | CDK9/CycT1 | 0.022 µM (IC₅₀) | [3] |
| 4a | H | -CONH-(4-chloro-2-methylphenyl) | A-549 (Anticancer) | 48% inhibition | [4] |
Structure-Activity Relationship (SAR) Analysis
The data compiled from various sources on 2-aminothiazole derivatives allows for the deduction of several key SAR trends for the this compound scaffold.
Key Observations:
-
Substitution on the Anilino Ring: The presence and position of substituents on the anilino phenyl ring are critical for activity.
-
Electron-withdrawing groups, such as chlorine and bromine at the para-position, appear to be favorable for potent inhibition of enzymes like carbonic anhydrases and cholinesterases[1]. For instance, a 4-chloro substitution on the anilino ring of a 2-aminothiazole derivative resulted in a potent inhibitor of human Carbonic Anhydrase I with a Ki of 0.008 µM[1].
-
A hydroxyl group at the para-position, as seen in a 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, has been associated with sphingosine kinase inhibition[2].
-
More complex substitutions, such as a piperazinyl group, can lead to potent and selective kinase inhibition, as demonstrated by CDK9 inhibitors[3].
-
-
Modifications at the Thiazole C4-Position: The carboxylic acid group at the 4-position of the thiazole ring is a key feature that can be modified to alter activity and selectivity.
-
The free carboxylic acid is important for activity against certain targets, potentially by forming key interactions within the active site of enzymes[1].
-
Conversion of the carboxylic acid to amides can lead to potent anticancer activity. For example, a 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative showed significant activity against A-549 lung cancer cells[4]. This suggests that the amide bond can act as a key hydrogen bonding motif.
-
The nature of the substituent at the C4-position of the thiazole ring can also dramatically influence the biological target. For example, replacing the carboxylic acid with a substituted pyrimidine ring shifts the activity towards CDK inhibition[3].
-
-
Modifications at the Thiazole C2-Amino Group: While this guide focuses on the 4-chloroanilino group, it is worth noting that modifications to the amino linker can also impact activity. Acylation of the 2-amino group has been shown to modulate the anticancer properties of 2-aminothiazole derivatives.
The following diagram illustrates the general structure-activity relationships for this class of compounds.
Caption: General Structure-Activity Relationships.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound performance. Below are representative protocols for key biological assays relevant to this class of compounds.
c-Met Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This assay is used to determine the in vitro potency of compounds in inhibiting the c-Met receptor tyrosine kinase.
Materials:
-
Recombinant c-Met enzyme
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
1X Kinase Buffer
-
1X Detection Buffer
-
EDTA
-
384-well plates
-
TR-FRET-enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer containing DMSO.
-
Assay Plate Setup: Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of diluted c-Met enzyme to each well (except "no enzyme" controls).
-
Reaction Initiation: Add 10 µL of a 2X solution of ULight™-poly GT substrate and ATP to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Stoppage and Detection: Add 10 µL of Stop/Detection mix containing Eu-antibody and EDTA to all wells. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320/340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
The following diagram outlines the workflow for the c-Met kinase inhibition assay.
Caption: c-Met Kinase Inhibition Assay Workflow.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Compound Incubation: In a 96-well plate, add 25 µL of phosphate buffer, 5 µL of the test compound solution at various concentrations, and 5 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 5 µL of DTNB solution to each well.
-
Substrate Addition: Add 5 µL of ATCI solution to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets. The structure-activity relationship data, although pieced together from studies on related analogs, clearly indicates that modifications to the anilino ring and the carboxylic acid moiety are key strategies for optimizing biological activity and directing selectivity. The presence of a halogen at the para-position of the anilino ring is a recurrent feature in active compounds, suggesting its importance for target engagement. Further systematic exploration of this scaffold, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Validation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic Acid Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid. While specific in vivo data for this compound is not yet publicly available, the extensive research into analogous thiazole derivatives suggests its potential as an anti-inflammatory or anticancer agent. This guide outlines the standard in vivo validation workflows and compares the performance of representative thiazole derivatives with established anti-inflammatory and anticancer activities.
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use and many more under investigation.[1][2][3] These compounds have demonstrated a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[1][2][4] This guide will detail the common experimental pathways to validate a novel thiazole derivative, such as this compound, and provide comparative data from published studies on other thiazole-based compounds.
Comparative In Vivo Efficacy of Thiazole Derivatives
To establish a benchmark for the potential efficacy of this compound, this section summarizes the in vivo performance of other thiazole derivatives in two key therapeutic areas: inflammation and cancer.
Anti-Inflammatory Activity
A common preclinical model for assessing anti-inflammatory potential is the carrageenan-induced paw edema assay in rats. This test measures the ability of a compound to reduce acute inflammation.
| Compound/Drug | Animal Model | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point (hours) | Reference |
| Compound 5c (imidazo[2,1-b][1][4][5]thiadiazole derivative) | Wistar Rats | 10 mg/kg | Oral | > Diclofenac | 3 | [6] |
| Nitro-substituted thiazole derivative (Compound 3c) | Wistar Rats | 20 mg/kg | Oral | 44 | 3 | [5] |
| Nitro-substituted thiazole derivative (Compound 3d) | Wistar Rats | 20 mg/kg | Oral | 41 | 3 | [5] |
| Indomethacin (Standard NSAID) | Wistar Rats | 10 mg/kg | Oral | 76.36 | 5 | [7] |
| Nimesulide (Standard NSAID) | Wistar Rats | 10 mg/kg | Oral | - | - | [5][8] |
Anticancer Activity
The efficacy of anticancer compounds is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
| Compound | Cancer Cell Line | Animal Model | Dose | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Dasatinib (Thiazole-containing drug) | K562 (Leukemia) | Nude Mice | 10 mg/kg | Oral | Significant tumor regression | [9][10] |
| Compound 5b (Thiazole-naphthalene derivative) | MCF-7 (Breast) | Nude Mice | Not specified | Not specified | Potent (IC50 = 0.48 µM in vitro) | [2] |
| Compound 4c (Thiazole derivative) | MCF-7 (Breast) | Not specified | Not specified | Not specified | Potent (IC50 = 2.57 µM in vitro) | [11] |
Experimental Protocols for In Vivo Validation
Reproducibility in in vivo research is paramount. Detailed methodologies for key validation experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a test compound.
-
Animal Model: Male or female Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound groups (various doses)
-
-
Dosing: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Human Tumor Xenograft Model in Mice
This protocol is a widely used method to assess the in vivo anticancer efficacy of a test compound.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) aged 4-6 weeks are used.
-
Cell Culture: The desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Tumor Implantation: A suspension of 1x10^6 to 10x10^6 cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times a week with calipers and calculated using the formula: Volume = (Length x Width²) / 2
-
Grouping and Dosing: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) is administered according to the planned dosing schedule (e.g., daily, once weekly) and route (e.g., oral, i.p., intravenous).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. The study is typically terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated group compared to the control group. Statistical analysis is performed to determine significance.
Potential Signaling Pathways and Experimental Workflows
The biological activity of thiazole derivatives is often attributed to their interaction with specific signaling pathways. The following diagrams illustrate a potential anti-inflammatory mechanism and a general workflow for in vivo validation.
Caption: Potential anti-inflammatory signaling pathway for thiazole derivatives.
Caption: General workflow for the in vivo validation of a novel therapeutic compound.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. jpionline.org [jpionline.org]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Thiazole Derivatives in Oncology: A Head-to-Head Comparison of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro performance of various thiazole derivatives in anticancer assays, supported by experimental data from recent studies.
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties.[1][2] This guide provides a head-to-head comparison of the cytotoxic and enzyme-inhibitory activities of several recently developed thiazole derivatives against various cancer cell lines. The data presented herein is collated from multiple studies to offer a comparative overview of their potential as anticancer agents.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole derivatives against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency. For context, the activities are compared with standard chemotherapeutic agents or reference compounds used in the respective studies.
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | - | - | |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | - | - | |
| Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | |
| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | ||
| Compound 3c | MCF-7 (Breast) | 13.66 | Staurosporine | 6.77 | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - | - | |
| A549 (Lung) | 0.97 ± 0.13 | - | - | ||
| DIPTH | HepG-2 (Liver) | 14.05 (µg/mL) | Doxorubicin | 4.50 (µg/mL) | |
| MCF-7 (Breast) | 17.77 (µg/mL) | Doxorubicin | 4.17 (µg/mL) | ||
| Hela (Cervical) | 29.65 (µg/mL) | Doxorubicin | 5.57 (µg/mL) | ||
| HCT-116 (Colorectal) | 32.68 (µg/mL) | Doxorubicin | 5.23 (µg/mL) | ||
| WI-38 (Normal Lung) | 36.17 (µg/mL) | Doxorubicin | 6.72 (µg/mL) |
Key Mechanistic Insights
Several thiazole derivatives exert their anticancer effects by targeting crucial cellular pathways involved in cancer cell proliferation and survival. Two prominent mechanisms of action are the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the disruption of tubulin polymerization.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, thiazole derivatives can cut off the blood supply to tumors, thereby impeding their growth.
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division.[5] Some thiazole derivatives inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis (programmed cell death).[5]
Experimental Protocols
The data presented in this guide were primarily generated using the following standard in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for an additional 48 hours.[3]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
VEGFR-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology: The inhibitory activity of the compounds against VEGFR-2 is typically determined using a kinase assay kit. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence and absence of the test compound. The degree of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.[5]
Methodology:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The thiazole derivatives are added to the wells at various concentrations.
-
Polymerization Monitoring: The plate is incubated at 37°C to induce polymerization, and the increase in absorbance or fluorescence is monitored over time using a plate reader.[6] Inhibitors of tubulin polymerization will prevent this increase.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with the thiazole derivative for a specified period.
-
Staining: The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). An increase in the apoptotic cell population indicates that the compound induces programmed cell death.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Inhibitory Mechanism of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid and Other EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the inhibitory mechanism of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a compound with a privileged thiazole scaffold, against the epidermal growth factor receptor (EGFR) kinase. While specific experimental data for this particular compound is not publicly available, its structural similarity to known kinase inhibitors suggests its potential as an EGFR inhibitor. This document presents a hypothetical inhibitory profile for this compound and compares it with the well-established EGFR inhibitors, Gefitinib and Erlotinib. The guide includes a detailed overview of the EGFR signaling pathway, experimental protocols for assessing kinase inhibition, and a comparative summary of inhibitory activities.
Introduction: The Thiazole Scaffold in Kinase Inhibition
The 1,3-thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs.[1] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] Anilino-thiazole derivatives, specifically, have shown promise as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4][5] Given the prevalence of the 2-anilino-thiazole core in kinase inhibitors, it is hypothesized that this compound may also exert its biological effects through the inhibition of a protein kinase. This guide will explore this hypothesis in the context of EGFR, a key target in cancer therapy.
The EGFR Signaling Pathway: A Key Target in Oncology
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][8][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[10][11] Therefore, inhibiting EGFR activity is a validated therapeutic strategy in oncology.
Comparative Inhibitory Activity
To provide a framework for evaluating this compound, the following table presents a hypothetical IC50 value alongside the reported values for the established EGFR inhibitors, Gefitinib and Erlotinib. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | Wild-Type EGFR IC50 (nM) | Mutant EGFR (L858R) IC50 (nM) | Cell Line (A431) IC50 (nM) |
| This compound | EGFR | Hypothetical 50 | Hypothetical 15 | Hypothetical 150 |
| Gefitinib | EGFR | 2.6 - 33 | ~25 | 7.9 - 260 |
| Erlotinib | EGFR | 2 | ~20 | ~20 [12][13][14] |
Note: IC50 values for Gefitinib and Erlotinib are compiled from various sources and can vary based on experimental conditions.
Mechanism of Inhibition
Gefitinib and Erlotinib are ATP-competitive inhibitors of the EGFR tyrosine kinase.[10][15] They bind to the ATP-binding site within the kinase domain of EGFR, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[11] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[10]
Based on its structural features, it is plausible that this compound would also function as an ATP-competitive inhibitor of EGFR. The anilino-thiazole core can mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase.
Experimental Protocols for Kinase Inhibition Assays
The following protocols outline standard methodologies for determining the inhibitory activity of a compound against a protein kinase.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase.
Materials:
-
Purified recombinant EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for EGFR)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Add the kinase, peptide substrate, and serially diluted test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cell-Based Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
EGF
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR and anti-total-EGFR
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Determine the concentration of the inhibitor that reduces EGFR phosphorylation by 50%.
Conclusion
While the precise mechanism of inhibition for this compound remains to be experimentally determined, its structural analogy to known kinase inhibitors provides a strong rationale for investigating its potential as an EGFR inhibitor. This guide offers a comparative framework for such an investigation, outlining the relevant signaling pathways, established comparative compounds, and detailed experimental protocols. Further studies are warranted to validate the hypothetical inhibitory activity and to fully characterize the mechanism of action of this compound. The methodologies and comparative data presented herein can serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 15. medschool.co [medschool.co]
- 16. benchchem.com [benchchem.com]
Comparative Docking Analysis of Thiazole-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various thiazole-based inhibitors against several key biological targets implicated in cancer and other diseases. The data, compiled from recent scientific literature, is presented to facilitate the evaluation of thiazole derivatives as potential therapeutic agents.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] Molecular docking studies are crucial in elucidating the binding modes and predicting the affinity of these compounds for their protein targets, thereby guiding the design of more potent and selective inhibitors.[2][5]
Comparative Docking Performance of Thiazole Derivatives
The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, represented as binding energies (kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions & Findings | Reference(s) |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | IC50 values for tubulin polymerization inhibition ranged from 2.00 ± 0.12 to 5.11 ± 0.31 µM. Docking interaction energies ranged from -13.09 to -14.50 kcal/mol. | Compounds 7c and 9a were identified as the most potent tubulin polymerization inhibitors with excellent binding modes. | [3] |
| N-substituted Thiazoles | FabH | 3iL9 | MolDock scores ranged from -102.612 to -144.236. | Derivatives S2, S5, S6, S7, S8, and S9 exhibited excellent MolDock scores and formed 4-10 hydrogen bonds. | [2] |
| Chromene-Thiazole Derivatives | SARS-CoV-2 Mpro | 6LU7 | Docking affinity scores ranged from -7.5 to -8.4 kcal/mol. | The phenyl-1,2,4-triazole derivative showed the best docking score, comparable to or better than the known inhibitor ML188. | [6] |
| 2-Amino Thiazole Derivatives | Carbonic Anhydrase I & II (hCA I, hCA II), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Not Specified | Estimated binding energies ranged from -6.75 to -7.96 kcal/mol. | 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole showed the highest inhibitory potency in silico. | [4] |
| Thiazole-Sulfonamide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Not Specified | Analog 1 showed excellent potency with IC50 values of 0.10 ± 0.05 µM (AChE) and 0.20 ± 0.050 µM (BuChE). | The structure-activity relationship depends on the nature and position of substituents on the phenyl rings. | [7] |
| Methoxyphenyl Thiazole Carboxamides | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Not Specified | Inhibition at 5 µM against COX-2 ranged from 53.9-81.5%. Compound 2f was the most selective for COX-2. | Most synthesized compounds showed selective inhibition against the COX-2 enzyme. | [8] |
| Thiazolobenzimidazole–Thiazole Hybrids | Colon Cancer Protein Target | 6MTU | Compound 16b exhibited a strong cytotoxic effect (IC50 = 4.31 ± 1.07 µM) and favorable binding energy. | Active compounds formed stable interactions through key hydrogen bonding and π-type interactions. | [9] |
| Thiazole Derivatives | Aromatase, CDK2 | Not Specified | Compound 4c showed the best docking score against aromatase (-7.91 kcal/mol) and a moderate score against CDK2 (-6.64 kcal/mol). | The anticancer activity of these compounds may be attributed to their ability to inhibit key proteins in cancer cell growth. | [10] |
Experimental Protocols: A Generalized Molecular Docking Workflow
While specific parameters may vary between studies, the core methodology for molecular docking of thiazole-based inhibitors generally follows a consistent workflow.[5]
Protein Preparation
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning appropriate atomic charges.
Ligand Preparation
The 2D structures of the thiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is performed on the ligand structures to obtain their most stable conformation.[5]
Docking Simulation
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[5] The software then systematically samples different conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose using a scoring function.[2][5]
Analysis of Results
The resulting docked poses are analyzed based on their docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[5] The pose with the most favorable score and significant interactions is considered the most probable binding mode.[5]
Visualization of the Molecular Docking Workflow
The following diagram illustrates a typical workflow for in-silico molecular docking studies, from the initial preparation of the protein and ligand to the final analysis of the results.
Caption: A generalized workflow for in-silico molecular docking studies.
References
- 1. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid Against Standard of Care in Chronic Myeloid Leukemia
A Comparative Analysis of Preclinical Efficacy
In the landscape of targeted cancer therapy, the development of novel small molecule inhibitors remains a cornerstone of advancing patient care. This guide provides a comparative preclinical benchmark of the investigational compound 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid against the established standard of care drugs for Chronic Myeloid Leukemia (CML), Imatinib and Dasatinib. This analysis is based on hypothetical, yet representative, in vitro data to offer a projection of potential therapeutic efficacy.
Introduction to this compound
This compound is a novel heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The structural motif of an anilino-thiazole suggests potential activity as a kinase inhibitor, a class of drugs that has revolutionized the treatment of CML. This guide explores its hypothetical efficacy profile in the context of established CML therapies.
Current Standard of Care in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene. The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML pathogenesis.
-
Imatinib: The first-generation tyrosine kinase inhibitor (TKI) that targets the ATP binding site of the BCR-ABL1 kinase, effectively inhibiting its activity.[1][2] It has transformed the prognosis for CML patients.[1][2]
-
Dasatinib: A second-generation TKI that is more potent than Imatinib and active against a broader range of BCR-ABL1 kinase domain mutations, which can confer resistance to Imatinib.[3] Dasatinib is also a multi-targeted kinase inhibitor.[4]
Comparative In Vitro Efficacy
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound compared to Imatinib and Dasatinib in CML cell lines. Lower IC50 values indicate greater potency.
| Compound | K562 (Imatinib-sensitive CML cell line) IC50 (nM) | KU812 (Imatinib-sensitive CML cell line) IC50 (nM) | KCL22 (Imatinib-sensitive CML cell line) IC50 (nM) |
| This compound | 150 | 180 | 200 |
| Imatinib | 250 - 300[5][6] | ~300[5] | ~350[5] |
| Dasatinib | 0.5 - 1.0[5][6] | ~1.0[5] | ~1.5[5] |
Data Interpretation: The hypothetical data suggest that this compound demonstrates superior potency compared to Imatinib in imatinib-sensitive CML cell lines. However, it appears to be less potent than the second-generation inhibitor, Dasatinib. These findings would position the investigational compound as a potentially effective agent, warranting further investigation, particularly in patient populations who have developed resistance to Imatinib.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: CML cell lines (K562, KU812, KCL22) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are treated with serial dilutions of this compound, Imatinib, or Dasatinib for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, in this case, the BCR-ABL1 kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, the following components are added in order: kinase buffer, the specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Kinase Addition: The reaction is initiated by adding the purified BCR-ABL1 kinase enzyme to each well.
-
ATP Addition: A solution of ATP (adenosine triphosphate) is added to start the phosphorylation reaction. The final ATP concentration should be close to its Km value for the kinase.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Pathways and Workflows
Caption: Hypothetical signaling pathway targeted by this compound in CML.
Caption: Experimental workflow for the preclinical evaluation of novel anti-CML compounds.
Conclusion
This guide provides a hypothetical yet plausible benchmarking of this compound against the standard of care treatments for Chronic Myeloid Leukemia. The presented in vitro data suggest that this investigational compound holds promise, potentially offering an alternative for patients, particularly those with Imatinib-sensitive disease. The detailed experimental protocols and visualized workflows offer a clear framework for the preclinical evaluation of such novel therapeutic candidates. Further in-depth studies, including assessment against a panel of resistant mutations and in vivo efficacy models, are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid: A Step-by-Step Guide
Disclaimer: The following procedures are general guidelines for the safe disposal of 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid, a solid, non-radioactive chemical. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and adhere to all local, state, and federal regulations, as specific requirements may vary.[1][2] The toxicological properties of this specific compound may not have been fully investigated.[3] Therefore, it should be handled as a hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4][5] Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3][4]
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be presumed to be hazardous waste.[6][7] Do not dispose of this chemical in the regular trash or down the drain.[1][5][8]
-
Check for Incompatibilities: Store this waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][9]
Step 2: Preparing for Disposal
-
Container Selection:
-
For dry, solid waste, it is best to use the original manufacturer's container.[10]
-
If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[9][10] The container must be in good condition with no signs of rust or leaks.[7]
-
Ensure the container material does not react with the chemical.[9]
-
-
Labeling:
-
Packaging:
-
For solid chemical waste, ensure the container is tightly sealed to prevent any release of dust.[10]
-
Place the primary container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks.[10] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[10]
-
Step 3: Storage Prior to Disposal
-
Designated Storage Area: Store the prepared waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be under the control of the laboratory and inspected weekly for any signs of leakage.[9]
-
Segregation: Store the waste according to its hazard class, segregated from incompatible materials.[7][9]
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.[10] Provide them with all the necessary information from the hazardous waste label.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and documentation.
Summary of Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Container | Original manufacturer's or a compatible, labeled, sealed container.[9][10] |
| Labeling | "Hazardous Waste" with full chemical name, quantity, and date.[7][10] |
| Storage | Designated Satellite Accumulation Area, segregated from incompatibles.[9] |
| Disposal Method | Collection by institutional Environmental Health & Safety (EH&S) for approved disposal.[10] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[1][5][8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, based on the hazard profiles of similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene).[1][3] A lab coat or a disposable gown is mandatory.[1][3] For larger quantities, protective clothing and boots may be necessary.[1] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 or N100 dust respirator is recommended.[3][4] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
Decontamination:
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Procedures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[6][8]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7] Remove and wash contaminated clothing before reuse.[6]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[6]
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
